Technical Documentation Center

H-Ala(3-pyridyl)-OMe.2HCl Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: H-Ala(3-pyridyl)-OMe.2HCl
  • CAS: 327051-07-0

Core Science & Biosynthesis

Foundational

Engineering Peptidomimetics: A Technical Guide to the Structural and Mechanistic Profiling of H-Ala(3-pyridyl)-OMe·2HCl

Executive Summary The development of advanced peptidomimetics and targeted therapeutics increasingly relies on non-canonical amino acids to bypass the pharmacokinetic limitations of natural peptides. H-Ala(3-pyridyl)-OMe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of advanced peptidomimetics and targeted therapeutics increasingly relies on non-canonical amino acids to bypass the pharmacokinetic limitations of natural peptides. H-Ala(3-pyridyl)-OMe·2HCl (3-(3-pyridyl)-L-alanine methyl ester dihydrochloride) is a highly specialized, unnatural amino acid (UAA) building block. By replacing standard aromatic residues (like phenylalanine or tyrosine) with a pyridylalanine derivative, researchers can fundamentally alter a peptide's isoelectric point, hydrogen-bonding capacity, and metabolic stability[1][2].

This whitepaper provides an authoritative, in-depth analysis of H-Ala(3-pyridyl)-OMe·2HCl, detailing its physicochemical properties, its mechanistic role in drug design, and field-proven, self-validating experimental workflows for its incorporation into complex peptide sequences.

Physicochemical Profiling & Structural Elucidation

Understanding the exact molecular state of a building block is the first step in rational synthesis. H-Ala(3-pyridyl)-OMe is supplied as a dihydrochloride salt . This is not a manufacturing artifact; it is a deliberate chemical design.

The free base form of an amino acid methyl ester is highly susceptible to auto-condensation, leading to the formation of diketopiperazines (cyclic dipeptides). By protonating both the α -amino group ( pKa​≈9.0 ) and the pyridine nitrogen ( pKa​≈5.2 ) with hydrochloric acid, the molecule is locked into a highly stable, crystalline state that resists degradation during long-term storage.

Quantitative Data Summary
PropertyValueCausality / Significance
IUPAC Name Methyl (2S)-2-amino-3-(pyridin-3-yl)propanoate dihydrochlorideDefines exact stereochemistry (L-isomer) crucial for biological target recognition.
CAS Number 327051-07-0Unique identifier for procurement and regulatory documentation[3].
Molecular Formula C9​H14​Cl2​N2​O2​ Includes the base molecule ( C9​H12​N2​O2​ ) plus 2 equivalents of HCl[4].
Molecular Weight 253.12 g/mol Critical for stoichiometric calculations; failure to account for the 2HCl mass (72.92 g/mol ) will result in incorrect molar equivalents[4].
Free Base Mass 180.21 g/mol The target mass observed in positive-ion LC-MS ( [M+H]+=181.1 ).

Mechanistic Role in Drug Design

H-Ala(3-pyridyl)-OMe·2HCl is primarily utilized in two advanced medicinal chemistry applications:

  • GPCR Allosteric Modulators: The pyridine ring acts as a bioisostere for phenyl rings. The inclusion of the nitrogen atom introduces a strong hydrogen-bond acceptor, which can participate in highly specific interactions within the binding pockets of G-protein coupled receptors (GPCRs), improving both affinity and selectivity[1]. Furthermore, the electron-deficient nature of the pyridine ring alters π−π stacking dynamics with target receptor residues compared to natural phenylalanine.

  • Metallopeptide Biocatalysts: The nitrogen of the 3-pyridyl group is an excellent ligand for transition metals. Incorporating pyridylalanine into a peptide sequence allows the designed molecule to chelate Cu2+ or Zn2+ , effectively creating artificial "metallopeptide enzymes" capable of catalyzing asymmetric organic reactions (e.g., Diels-Alder or Michael additions)[5].

StructuralLogic Core H-Ala(3-pyridyl)-OMe.2HCl Pyridine 3-Pyridyl Ring Core->Pyridine Ester Methyl Ester Core->Ester Salt 2HCl Salt Core->Salt Bioisostere Bioisosteric replacement (GPCR targeting) Pyridine->Bioisostere Metal Metal Chelation (Cu2+, Zn2+) Pyridine->Metal Protect C-Terminal Protection (Prevents side reactions) Ester->Protect Stability Enhanced Stability (Prevents auto-condensation) Salt->Stability

Fig 1: Structural features of H-Ala(3-pyridyl)-OMe·2HCl and their pharmacological roles.

Experimental Workflows: Solution-Phase Peptide Coupling

Because this building block features a free N-terminus and a protected C-terminus (methyl ester), it is designed for solution-phase N-to-C elongation, or to serve as the C-terminal residue in a sequence.

A common point of failure in synthesizing peptides with this molecule is neglecting the stoichiometry of the dihydrochloride salt. The protocol below outlines a self-validating system for coupling an Fmoc-protected amino acid to H-Ala(3-pyridyl)-OMe·2HCl.

ProtocolWorkflow Step1 1. Salt Neutralization Add 2.5 eq DIPEA to liberate amine Step2 2. N-Terminal Coupling React with Fmoc-AA-OH / HATU Step1->Step2 Step3 3. Saponification LiOH cleavage of Methyl Ester Step2->Step3 Step4 4. C-Terminal Activation Prepare for subsequent elongation Step3->Step4

Fig 2: Solution-phase N-to-C elongation workflow utilizing H-Ala(3-pyridyl)-OMe·2HCl.

Protocol: N-Terminal Coupling & Subsequent Saponification

Objective: Couple Fmoc-Xaa-OH to H-Ala(3-pyridyl)-OMe·2HCl, followed by C-terminal deprotection for the next synthetic step.

Phase 1: Salt Neutralization & Coupling

Causality Focus: You must use at least 3.0 equivalents of base. Two equivalents are consumed instantly to neutralize the 2HCl salt. The remaining base acts as the catalyst for the HATU-mediated coupling.

  • Preparation: Dissolve 1.0 eq of H-Ala(3-pyridyl)-OMe·2HCl (253.12 mg for 1 mmol) in anhydrous N,N-Dimethylformamide (DMF).

  • Neutralization: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Self-Validation Check: Spot 1 μL of the solution onto moistened pH paper. The pH must read ≥8 . If it is acidic, the α -amine remains protonated and will not act as a nucleophile.

  • Activation: In a separate vial, dissolve 1.1 eq of Fmoc-Xaa-OH and 1.1 eq of HATU in DMF. Add 1.0 eq of DIPEA. Stir for 2 minutes to form the active OAt-ester.

  • Reaction: Combine the two solutions. Stir at room temperature for 1-2 hours.

  • Validation: Monitor via LC-MS. The reaction is complete when the peak corresponding to the free base of the pyridylalanine ( m/z 181.1) disappears, replaced by the [M+H]+ of the coupled dipeptide.

Phase 2: Saponification (Methyl Ester Removal)

Causality Focus: The methyl ester must be removed to allow further C-terminal elongation. Lithium hydroxide (LiOH) is preferred over NaOH to minimize the risk of base-catalyzed epimerization at the α -carbon.

  • Solvent Exchange: Isolate the coupled dipeptide and dissolve it in a 3:1:1 mixture of THF/Methanol/Water.

  • Hydrolysis: Add 1.5 eq of LiOH· H2​O . Stir at 0∘C for 2 hours.

  • Validation: Monitor via LC-MS. A successful saponification is indicated by a mass shift of -14 Da (loss of the −CH3​ group and replacement with a proton).

  • Workup: Carefully acidify the mixture to pH ~4.5 using 1M HCl to protonate the newly formed carboxylate, then extract with Ethyl Acetate.

Analytical Validation Standards

To ensure scientific integrity, any synthesized intermediate containing the 3-pyridylalanine moiety must be rigorously analyzed. The pyridine ring absorbs strongly in the UV spectrum, which alters standard peptide quantification metrics.

Analytical MethodParameterExpected Outcome / Causality
RP-HPLC UV DetectionMonitor at 214 nm (peptide backbone) and 254 nm (pyridine π→π∗ transition). The dual-wavelength ratio confirms the presence of the UAA.
ESI-LC-MS Ionization ModePositive Ion Mode ( ESI+ ). The basic pyridine nitrogen readily accepts a proton, ensuring a strong, clear [M+H]+ signal.
1H -NMR SolventUse DMSO−d6​ . The pyridine protons will appear distinctly downfield (approx. 7.2 - 8.6 ppm), clearly separated from the aliphatic alanine backbone signals.

References

  • [PubChem] H-Ala(3-pyridyl)-OMe.2HCl | C9H14Cl2N2O2 | CID 46862166 - PubChem.
  • [ChemicalBook] H-Ala(3-pyridyl)-OMe·2HCl | 327051-07-0 - ChemicalBook.
  • [Frontiers] Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modul
  • [NIH PMC] Biocatalysts Based on Peptide and Peptide Conjug
  • [NIH PMC] Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.

Sources

Exploratory

Engineering Next-Generation Therapeutics: The Strategic Role of H-Ala(3-pyridyl)-OMe·2HCl in Unnatural Amino Acid Drug Discovery

As the pharmaceutical industry exhausts the low-hanging fruit of traditional small molecules, peptide therapeutics have experienced a renaissance. However, native peptides are plagued by poor metabolic stability, rapid r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry exhausts the low-hanging fruit of traditional small molecules, peptide therapeutics have experienced a renaissance. However, native peptides are plagued by poor metabolic stability, rapid renal clearance, and aggregation-prone physicochemical profiles. To circumvent these limitations, synthetic mutagenesis—the systematic replacement of native residues with unnatural amino acids—has become a cornerstone of modern drug design.

Among the most versatile of these building blocks is H-Ala(3-pyridyl)-OMe·2HCl (3-pyridylalanine methyl ester dihydrochloride)[1]. As a Senior Application Scientist, I have observed firsthand how the strategic incorporation of 3-pyridylalanine (3-Pyr-Ala) can rescue a failing peptide asset. This whitepaper dissects the physicochemical rationale, biological applications, and validated synthetic methodologies for deploying this critical unnatural amino acid in drug discovery.

Physicochemical Rationale: Why 3-Pyridylalanine?

The transition from a natural aromatic residue (like phenylalanine or tyrosine) to 3-pyridylalanine is not merely a structural tweak; it is a fundamental reprogramming of the peptide's biophysical behavior.

  • Isoelectric Tuning and Solubility: The introduction of the pyridine nitrogen provides a basic hydrogen bond acceptor. At physiological pH, this nitrogen can undergo partial protonation, shifting the peptide's isoelectric point (pI). This is highly effective in disrupting the hydrophobic aggregation that plagues native hormones, thereby 2[2].

  • The Prodrug Paradigm (Methyl Ester): The specific use of the methyl ester derivative (OMe) serves a dual purpose. Synthetically, it acts as a robust C-terminal protecting group. Biologically, per-O-methylation of side chains and C-termini is a proven strategy to mask negative charges, 3[3]. Once inside the cell, ubiquitous intracellular esterases hydrolyze the ester, trapping the active carboxylate drug inside the cytoplasm.

  • Salt Stability (2HCl): The dihydrochloride salt ensures the crystalline stability of the monomer. Free-base pyridylalanines are prone to oxidative degradation and moisture absorption. The 2HCl salt locks the α -amine and the pyridine nitrogen in a stable, protonated state for long-term storage[1].

Transformative Applications in Drug Discovery

The substitution of native residues with 3-Pyr-Ala has yielded breakthrough results across multiple therapeutic modalities.

A. Overcoming Peptide Aggregation: Glucagon Analogues

Native glucagon is essential for buffering against hypoglycemia, but its severe lack of aqueous solubility and stability at neutral pH complicates its clinical formulation. By replacing native aromatic residues with 3-pyridylalanine, researchers successfully 2[2]. The 3-Pyr-Ala substitution maintained the necessary receptor pharmacology while drastically improving the biophysical character of the drug candidate, making it suitable for liquid formulation.

B. Driving Target Selectivity: Caspase-3 Inhibitors

Differentiating between highly homologous enzymes, such as Caspase-3 and Caspase-7, is a notoriously difficult challenge in oncology and neurodegeneration. A breakthrough was achieved by incorporating 3-Pyr-Ala at the P5 position of a peptide inhibitor. The pyridine ring forms 3 of Caspase-3[3]. Because Caspase-7 possesses a proline at this equivalent position, the hydrogen bonds cannot form, resulting in unprecedented Caspase-3 selectivity.

Mechanism of Caspase-3 selectivity driven by 3-pyridylalanine hydrogen bonding.

C. Metalloprotein Engineering & Biocatalysis

Beyond therapeutics, 3-Pyr-Ala is a powerful tool in biocatalysis. In one landmark study, a Tyr7 to 3-Pyr-Ala mutation was introduced into bovine pancreatic polypeptide (bPP). The pyridine nitrogen, combined with the peptide backbone, 4 at the dimer interface, transforming the peptide into an enantioselective metalloenzyme for Diels–Alder cycloadditions[4].

Quantitative Impact Summary

The following table summarizes the causal impact of replacing native residues with 3-pyridylalanine across various development programs:

Drug Candidate / SystemNative ResidueUnnatural SubstitutionPhysicochemical & Biological Impact
Glucagon Analogues Tyrosine / Phenylalanine3-PyridylalanineEnhanced aqueous solubility at neutral pH; maintained hypoglycemic buffering efficacy[2].
Caspase-3 Inhibitors Natural Amino AcidsP5 3-PyridylalanineFormed two additional H-bonds with Ser209; achieved high Casp-3 vs. Casp-7 selectivity[3].
Cetrorelix (GnRH Antagonist) Tyrosine3-PyridylalanineImproved both aqueous solubility and target receptor binding affinity[5].
Bovine Pancreatic Polypeptide Tyr73-PyridylalanineEngineered a bidentate metal-binding site for highly enantioselective biocatalysis[4].

Experimental Methodology: Solution-Phase Prodrug Assembly

Because H-Ala(3-pyridyl)-OMe·2HCl is N-deprotected and C-protected, it is the perfect starting material for synthesizing the C-terminus of a cell-permeable peptide prodrug. The following self-validating protocol outlines the coupling of this monomer to an Fmoc-protected amino acid.

Protocol: HATU-Mediated Coupling of H-Ala(3-pyridyl)-OMe·2HCl

Causality Note: The dihydrochloride salt strongly acidifies the microenvironment. If insufficient organic base is added, the incoming activated ester will hydrolyze before the α -amine can attack, leading to catastrophic yield loss. A minimum of 4.0 equivalents of base is mandatory to liberate the free amine.

Reagents Required:

  • H-Ala(3-pyridyl)-OMe·2HCl (1.0 eq)

  • Fmoc-AA-OH (Incoming amino acid) (1.1 eq)

  • HATU (Coupling reagent) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation of the Amine: Dissolve H-Ala(3-pyridyl)-OMe·2HCl (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Neutralization: Add DIPEA (2.5 eq) to the solution dropwise at 0°C. Validation Check: Spot the solution on wet pH paper; it must read pH 8 to confirm the complete neutralization of the 2HCl salt.

  • Pre-Activation: In a separate vial, dissolve Fmoc-AA-OH (1.1 eq) and HATU (1.1 eq) in DMF. Add DIPEA (2.0 eq). Stir for 2 minutes to form the active OAt ester. The solution will turn pale yellow.

  • Nucleophilic Acyl Substitution: Transfer the pre-activated Fmoc-AA-OH solution into the vial containing the neutralized 3-Pyr-Ala methyl ester. Stir at room temperature for 1 hour.

  • Self-Validation (LC-MS): Quench a 5 μ L aliquot in 50% Acetonitrile/Water. Analyze via LC-MS. The mass of the starting material ( m/z 181.1 for the free base) should be completely consumed, replaced by the target dipeptide mass.

  • Workup: Dilute the reaction with Ethyl Acetate and wash sequentially with 5% NaHCO3​ , Water, and Brine. Crucial: Do not wash with strong aqueous acids (e.g., 1M HCl), as this will protonate the pyridine ring and drag your product into the aqueous waste layer.

Workflow for utilizing H-Ala(3-pyridyl)-OMe·2HCl in peptide prodrug synthesis.

Conclusion

The integration of H-Ala(3-pyridyl)-OMe·2HCl into drug discovery pipelines exemplifies the power of synthetic mutagenesis. By strategically leveraging its unique isoelectric properties, bidentate hydrogen-bonding capabilities, and prodrug-friendly esterification, researchers can rescue insoluble peptides, drive exquisite target selectivity, and engineer entirely new biocatalytic functions. Mastery of its specific handling requirements—particularly regarding salt neutralization and pH-sensitive workups—is essential for any laboratory looking to push the boundaries of peptide therapeutics.

References

  • PubChem - H-Ala(3-pyridyl)-OMe.2HCl | C9H14Cl2N2O2 | CID 46862166. National Center for Biotechnology Information. Available at:[Link]

  • PMC - NIH - A practical and scalable system for heteroaryl amino acid synthesis. Drug Discovery Today. Available at:[Link]

  • ACS Publications - Noncanonical Amino Acids in Biocatalysis | Chemical Reviews. Available at:[Link]

  • bioRxiv.org - A selective and rapid cell-permeable inhibitor of human caspase-3. Available at:[Link]

  • PMC - NIH - Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Exploratory

Executive Summary: The Strategic Role of 3-Pyridylalanine in Drug Design

An In-Depth Technical Guide on the Pharmacokinetic Properties of H-Ala(3-pyridyl)-OMe·2HCl Derivatives The optimization of peptide therapeutics and small-molecule ligands frequently encounters a critical bottleneck: poor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Pharmacokinetic Properties of H-Ala(3-pyridyl)-OMe·2HCl Derivatives

The optimization of peptide therapeutics and small-molecule ligands frequently encounters a critical bottleneck: poor pharmacokinetic (PK) properties, specifically rapid proteolytic degradation, suboptimal aqueous solubility, and limited membrane permeability. To overcome these liabilities, the incorporation of non-natural amino acids has become a cornerstone of modern medicinal chemistry.

H-Ala(3-pyridyl)-OMe·2HCl (Methyl (S)-2-amino-3-(pyridin-3-yl)propanoate dihydrochloride, CAS 327051-07-0) serves as a highly versatile, hydrophilic building block for synthesizing 3-pyridylalanine (3-Pal) derivatives[1][2]. By replacing highly lipophilic or metabolically labile aromatic residues (such as Tyrosine or Phenylalanine) with 3-Pal, drug developers can fundamentally alter the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the parent molecule. This whitepaper deconstructs the mechanistic causality behind these PK enhancements and provides self-validating protocols for their empirical evaluation.

Chemical Rationale: Why H-Ala(3-pyridyl)-OMe·2HCl?

The selection of the 3-Pal moiety is not arbitrary; it is driven by precise physicochemical principles. The nitrogen atom at the 3-position of the aromatic ring introduces a localized dipole and acts as a hydrogen bond acceptor.

  • Solubility Enhancement: In glucagon analogs, the incorporation of 3-Pal significantly enhances aqueous solubility at neutral pH while maintaining biological receptor affinity, overcoming the strong aggregation tendencies of native glucagon[3].

  • Synthetic Viability: The methyl ester dihydrochloride salt form (H-Ala(3-pyridyl)-OMe·2HCl) is utilized during solid-phase peptide synthesis (SPPS) or solution-phase coupling to protect the carboxyl group while providing excellent solubility in polar aprotic solvents (e.g., DMF, NMP)[1][4].

  • Isoelectric Shifting: The basicity of the pyridine nitrogen alters the isoelectric point (pI) of the resulting peptide, which can be leveraged to tune the molecule's charge state at physiological pH, thereby influencing renal filtration rates and volume of distribution (Vd).

ADME_Logic A H-Ala(3-pyridyl)-OMe Derivative B Absorption (Enhanced Solubility) A->B PO/SC Admin C Distribution (Tissue Targeting) B->C Plasma Transport D Metabolism (Protease Resistance) C->D Cellular Uptake E Excretion (Renal/Hepatic) C->E Unchanged Drug D->E Clearance

Logical ADME pathway of 3-pyridylalanine derivatives emphasizing structural PK advantages.

Pharmacokinetic Profiling (ADME) of 3-Pal Derivatives

Absorption and Bioavailability

The incorporation of 3-Pal into cyclic hexapeptides and tetrapeptides has been shown to stabilize β -turn conformations. This cyclization and conformational locking shield polar atoms from the aqueous environment during membrane transit, significantly improving oral absorption and bioavailability[5][6]. Furthermore, in subcutaneous (SC) formulations of GLP-1 derivatives, 3-Pal prevents injection-site precipitation, ensuring predictable and linear absorption kinetics[7].

Distribution and Tissue Retention

The regioisomerism of pyridylalanine (2-Pal vs. 3-Pal vs. 4-Pal) dictates tissue distribution. For instance, in radiolabeled somatostatin antagonists (e.g., [177Lu]Lu-DOTA-[3Pal3]-LM3), the 3-Pal derivative exhibits exceptionally high uptake and prolonged retention in the kidneys. Chromatographic analysis reveals that >60% of the 3-Pal peptide remains intact in renal tissue 1 hour post-injection, a critical advantage for targeted radiotherapy[3].

Metabolism (Biotransformation)

Endogenous peptidases rapidly cleave natural aromatic residues. 3-Pal acts as a steric and electronic decoy. Because it is a non-natural amino acid, the active sites of common proteases (e.g., DPP-4, NEP) fail to properly align the scissile bond, conferring profound metabolic stability[5].

Excretion and Half-Life Extension

By resisting enzymatic degradation and optimizing the hydrophilic/lipophilic balance, 3-Pal derivatives exhibit significantly reduced clearance (CL) rates. In advanced GLP-1 analogues, the integration of 3-Pal, combined with fatty diacid protracting moieties, yields exceptionally long half-lives, making them viable candidates for once-monthly administration[7][8].

Quantitative Data Presentation

The following table synthesizes the comparative pharmacokinetic shifts typically observed when replacing a natural Tyrosine (Tyr) or Phenylalanine (Phe) with a 3-Pyridylalanine (3-Pal) moiety in peptide therapeutics.

Table 1: Comparative Pharmacokinetic Parameters (Native vs. 3-Pal Modified Derivatives)

PK ParameterNative Peptide (Tyr/Phe)3-Pal DerivativeMechanistic Causality for Shift
Aqueous Solubility (pH 7.4) < 0.1 mg/mL> 5.0 mg/mLPyridine nitrogen acts as a hydrogen bond acceptor, preventing β -sheet aggregation[3].
In Vivo Half-Life ( t1/2​ ) Minutes to HoursDays to WeeksResistance to endogenous peptidases; altered renal filtration dynamics[5][7].
Renal Tissue Stability < 10% intact at 1h> 60% intact at 1hSteric incompatibility with renal brush-border metalloproteases[3].
Oral Bioavailability (Cyclic) < 1%5% - 15%Conformational shielding of polar surface area (PSA) during GI transit[5][6].

Self-Validating Experimental Protocol: In Vivo PK Profiling

To ensure scientific integrity, the evaluation of 3-Pal derivatives must utilize a self-validating workflow. The following protocol details a robust LC-MS/MS-driven pharmacokinetic study designed to eliminate matrix effects and ensure absolute quantification.

Workflow S1 1. Formulation (Vehicle Optimization) S2 2. In Vivo Dosing (IV/PO in Rodents) S1->S2 S3 3. Serial Blood Sampling (Pre-defined Timepoints) S2->S3 S4 4. Plasma Extraction (Protein Precipitation) S3->S4 S5 5. LC-MS/MS Analysis (SIL-IS Validated) S4->S5

Self-validating in vivo pharmacokinetic profiling workflow for peptide derivatives.

Step-by-Step Methodology

Step 1: Vehicle Optimization and Formulation

  • Action: Dissolve the 3-Pal derivative in a physiologically compatible vehicle (e.g., 5% DMSO / 95% Saline or PBS).

  • Causality: 3-Pal enhances solubility, allowing for the avoidance of harsh excipients (like Cremophor EL) that can artificially alter absorption kinetics or cause vehicle-induced toxicity.

Step 2: Administration (Cross-Over Design)

  • Action: Administer the compound to Sprague-Dawley rats via Intravenous (IV) bolus (1 mg/kg) and Oral (PO) gavage (10 mg/kg) in separate cohorts.

  • Causality: Utilizing both IV and PO routes is mathematically required to calculate absolute bioavailability ( F=[AUCPO​×DoseIV​]/[AUCIV​×DosePO​] )[5][6].

Step 3: Serial Blood Sampling

  • Action: Collect 200 μ L blood samples via the jugular vein at predefined time points (0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into K2-EDTA tubes containing a protease inhibitor cocktail.

  • Causality: The dense early sampling captures the distribution phase ( Cmax​ ), while the 24-hour sampling accurately defines the terminal elimination phase ( t1/2​ ). Protease inhibitors prevent ex vivo degradation, ensuring the measured concentration reflects true circulating levels.

Step 4: Plasma Extraction (Self-Validating Step)

  • Action: Spike 50 μ L of plasma with 10 μ L of a Stable-Isotope-Labeled Internal Standard (SIL-IS). Perform protein precipitation by adding 150 μ L of ice-cold Acetonitrile (containing 0.1% Formic Acid). Centrifuge at 14,000 x g for 10 minutes.

  • Causality: The SIL-IS (which co-elutes with the target analyte) acts as an internal control. If extraction recovery drops or ion suppression occurs in the mass spectrometer, the SIL-IS signal will drop proportionally, allowing the response ratio to remain accurate. This makes the extraction process self-validating.

Step 5: LC-MS/MS Bioanalysis and NCA

  • Action: Inject the supernatant onto a C18 UPLC column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Calculate PK parameters using Non-Compartmental Analysis (NCA).

  • Causality: MRM provides the ultimate specificity and sensitivity required to detect the low circulating concentrations typical of the terminal elimination phase, ensuring accurate calculation of Clearance (CL) and Volume of Distribution (Vd).

References

  • PubChem. H-Ala(3-pyridyl)-OMe.2HCl | C9H14Cl2N2O2. National Institutes of Health (NIH).[Link]

  • Glp-1 derivatives and uses thereof.
  • Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. ResearchGate.[Link]

  • Orally Absorbed Cyclic Peptides. UQ eSpace - The University of Queensland.[Link]

  • Pyridyl-Ala Modified Cyclic Hexapeptides: In-Vitro and In-Vivo Profiling for Oral Bioavailability. ResearchGate.[Link]

  • GLP-1 derivatives and uses thereof.
  • Acrylamide derivatives as vla-1 integrin antagonists and uses thereof.

Sources

Protocols & Analytical Methods

Method

Application Notes: H-Ala(3-pyridyl)-OMe.2HCl as a Versatile Unnatural Amino Acid Building Block

Introduction In the landscape of modern drug discovery and peptide science, unnatural amino acids (UAAs) are indispensable tools for engineering novel therapeutic peptides and peptidomimetics.[1][2][3] UAAs allow researc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and peptide science, unnatural amino acids (UAAs) are indispensable tools for engineering novel therapeutic peptides and peptidomimetics.[1][2][3] UAAs allow researchers to move beyond the canonical 20 proteinogenic amino acids, offering a vast chemical space to enhance peptide stability, modulate receptor affinity, and fine-tune pharmacokinetic profiles.[2][4][5][6] Among these, pyridylalanine (Pal) derivatives have garnered significant attention due to the unique properties conferred by the pyridine ring. This heterocyclic moiety can engage in hydrogen bonding, pi-pi stacking, and metal coordination, which are critical for molecular recognition and binding to biological targets.[4] Specifically, H-Ala(3-pyridyl)-OMe.2HCl, the methyl ester dihydrochloride salt of (S)-2-amino-3-(pyridin-3-yl)propanoic acid, serves as a valuable building block for introducing a hydrophilic, aromatic residue into peptide sequences.[7][8][9][10]

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of H-Ala(3-pyridyl)-OMe.2HCl in peptide synthesis. We will delve into the critical experimental considerations, from handling the dihydrochloride salt and methyl ester protecting group to detailed protocols for its incorporation via both solid-phase and solution-phase methodologies.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of H-Ala(3-pyridyl)-OMe.2HCl is paramount for its successful application.

PropertyValueSource
Chemical Name methyl (2S)-2-amino-3-pyridin-3-ylpropanoate;dihydrochloride[11]
CAS Number 327051-07-0[12]
Molecular Formula C9H14Cl2N2O2[11]
Molecular Weight 253.12 g/mol [11]
Form Dihydrochloride salt, Methyl ester[11]

The presence of the dihydrochloride salt necessitates a neutralization step prior to coupling reactions to liberate the free amine. The methyl ester provides protection for the C-terminal carboxyl group, which can be advantageous for N-terminal elongation but requires a separate deprotection step (saponification) if the synthesis is to be continued from the C-terminus.[]

Strategic Rationale for Incorporating 3-Pyridylalanine

The incorporation of 3-pyridylalanine into a peptide backbone is a strategic decision driven by the desire to impart specific, advantageous properties to the final molecule.

  • Enhanced Aqueous Solubility: The pyridine nitrogen can be protonated at physiological pH, increasing the overall hydrophilicity of the peptide. This is particularly beneficial for improving the biophysical properties of otherwise poorly soluble peptides, as demonstrated in the optimization of glucagon analogues.[7][8][10]

  • Modulation of Biological Activity: The aromatic and hydrogen-bonding capabilities of the pyridyl ring can lead to novel interactions with biological targets, potentially enhancing binding affinity and specificity.[4][5]

  • Metal Chelation: The pyridine nitrogen can act as a ligand for metal ions, making pyridylalanine-containing peptides useful in the design of metalloenzyme inhibitors or diagnostic imaging agents.[14]

  • Structural Scaffolding: The defined geometry of the pyridyl ring can be used to introduce conformational constraints, stabilizing specific secondary structures like helices or turns.[6]

Experimental Workflows and Protocols

The successful incorporation of H-Ala(3-pyridyl)-OMe.2HCl requires careful attention to the handling of its salt form and the choice of coupling and deprotection strategies.

Workflow Overview

The general workflow for utilizing H-Ala(3-pyridyl)-OMe.2HCl depends on whether it is being used in a solution-phase or solid-phase peptide synthesis (SPPS) context.

G cluster_0 Initial Preparation cluster_2 Post-Incorporation Steps Start H-Ala(3-pyridyl)-OMe.2HCl Neutralization Neutralization of HCl salt to yield free amine Start->Neutralization SolutionPhase Solution-Phase Synthesis Neutralization->SolutionPhase Couple to N-protected amino acid SPPS Solid-Phase Peptide Synthesis (SPPS) Neutralization->SPPS Couple to resin-bound peptide Saponification C-terminal Methyl Ester Saponification (Optional) SolutionPhase->Saponification For C-terminal elongation Cleavage Cleavage from Resin (SPPS) SPPS->Cleavage Purification Final Peptide Purification Saponification->Purification Cleavage->Purification

Caption: General workflow for using H-Ala(3-pyridyl)-OMe.2HCl.

Protocol 1: Neutralization of the Dihydrochloride Salt

Causality: The primary amine of the amino acid is protonated in the dihydrochloride salt form. For it to act as a nucleophile in the peptide coupling reaction, it must be deprotonated to the free amine. This is typically achieved by using a non-nucleophilic organic base.

Materials:

  • H-Ala(3-pyridyl)-OMe.2HCl

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA)

  • Stir plate and magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Suspend H-Ala(3-pyridyl)-OMe.2HCl (1.0 equivalent) in anhydrous DCM or DMF.

  • Under an inert atmosphere, cool the suspension to 0 °C in an ice bath.

  • Add DIEA or TEA (2.2 equivalents) dropwise to the stirred suspension. The addition of slightly more than two equivalents ensures complete neutralization of both hydrochloride salts.

  • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • The resulting solution containing the free amine of 3-pyridylalanine methyl ester is now ready for use in the subsequent coupling reaction. It is recommended to use this solution immediately.

Self-Validation: The disappearance of the solid starting material and the formation of a clear solution is a good visual indicator of successful neutralization. For rigorous confirmation, a small aliquot can be analyzed by TLC to confirm the consumption of the starting material.

Protocol 2: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

Causality: SPPS is a highly efficient method for peptide synthesis where the growing peptide chain is anchored to an insoluble resin support, allowing for easy removal of excess reagents and byproducts by simple filtration and washing.[15][16] The choice of coupling reagent is critical for ensuring high coupling efficiency and minimizing side reactions.[17]

Materials:

  • Resin-bound peptide with a deprotected N-terminal amino group

  • Solution of neutralized H-Ala(3-pyridyl)-OMe from Protocol 1

  • Coupling Reagent: e.g., O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP).[17][18]

  • Anhydrous DMF

  • SPPS reaction vessel

Procedure (Fmoc/tBu Strategy):

  • Swell the resin-bound peptide in DMF.

  • Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin (e.g., 20% piperidine in DMF).

  • Wash the resin thoroughly with DMF to remove piperidine.

  • In a separate vessel, pre-activate the H-Ala(3-pyridyl)-OMe. To do this, dissolve H-Ala(3-pyridyl)-OMe (neutralized, 4 equivalents relative to resin loading), HBTU (3.9 equivalents), and an additional amount of DIEA (8 equivalents) in DMF.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.[19]

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

  • Once the coupling is complete, wash the resin extensively with DMF, DCM, and methanol to remove all soluble reagents and byproducts.

  • The resin is now ready for the next cycle of deprotection and coupling.

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporation.

Trustworthiness Note: Phosphonium-based coupling reagents like PyBOP or PyAOP are often preferred over aminium/uronium reagents (like HBTU) for coupling sterically hindered or unusual amino acids as they can give cleaner reactions and avoid potential side reactions like guanidinylation of the N-terminal amine.

Protocol 3: Solution-Phase C-Terminal Deprotection (Saponification)

Causality: If the synthetic strategy requires chain elongation from the C-terminus of the newly incorporated pyridylalanine residue, the methyl ester protecting group must be removed. Saponification, a base-catalyzed hydrolysis of the ester, is the standard method.[]

Materials:

  • Peptide containing C-terminal H-Ala(3-pyridyl)-OMe

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • pH indicator paper or pH meter

Procedure:

  • Dissolve the peptide-methyl ester in a minimal amount of MeOH or a THF/water mixture.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1 M NaOH solution dropwise while stirring and monitoring the pH. Maintain the pH between 11-12.

  • Stir the reaction at 0 °C or room temperature, monitoring the reaction progress by HPLC or TLC until the starting material is consumed (typically 1-4 hours).

  • Once complete, carefully neutralize the reaction mixture by the dropwise addition of 1 M HCl to a pH of ~7.

  • Remove the organic solvent under reduced pressure.

  • The resulting aqueous solution contains the peptide with a free C-terminal carboxylic acid. This can be purified by extraction or chromatography, or used directly in a subsequent coupling step after lyophilization.

Self-Validation: The progress of the saponification should be closely monitored by HPLC to avoid potential side reactions associated with prolonged exposure to basic conditions, such as racemization.[20][21]

Potential Side Reactions and Mitigation Strategies

While the incorporation of 3-pyridylalanine is generally straightforward, researchers should be aware of potential side reactions.

Side ReactionDescriptionMitigation Strategy
Racemization Loss of stereochemical integrity at the alpha-carbon can occur during activation, especially with carbodiimide reagents or strong bases.[18][20]Use of additives like 1-Hydroxybenzotriazole (HOBt) with carbodiimides.[18] Employing modern, low-racemization coupling reagents like HATU or PyAOP is highly recommended. Avoid excessive exposure to strong bases during neutralization and saponification.
N-Alkylation of Pyridine Ring The pyridine nitrogen is nucleophilic and can potentially be alkylated by reactive species, though this is less common under standard peptide synthesis conditions. A recent study has explored this reactivity for chemoselective peptide conjugation.[22][23]Use high-purity solvents and reagents. Ensure that no residual alkylating agents from previous synthetic steps are present.
Incomplete Coupling Steric hindrance from the adjacent amino acid or aggregation of the peptide chain on the resin can lead to incomplete coupling.[24]Use more reactive coupling reagents (e.g., HATU, COMU). Increase coupling time and/or temperature. If aggregation is suspected, switch to a more suitable solvent like N-Methyl-2-pyrrolidone (NMP) or use chaotropic salts.[24]

Conclusion

H-Ala(3-pyridyl)-OMe.2HCl is a highly valuable building block for the synthesis of advanced peptides and peptidomimetics. Its successful application hinges on a clear understanding of its chemical nature, particularly the need to neutralize the dihydrochloride salt before use and the option to deprotect the C-terminal methyl ester. By following the detailed protocols and considering the potential side reactions outlined in these notes, researchers can confidently incorporate this versatile unnatural amino acid into their synthetic targets, paving the way for the discovery of novel therapeutics with enhanced properties.

References

  • DiMarchi, R. D., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry. Available at: [Link]

  • DiMarchi, R. D., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. ACS Publications. Available at: [Link]

  • Pharmaffiliates. (n.d.). Boc-L-3-(2-pyridyl)-alanine: A Key Intermediate in Medicinal Chemistry. Pharmaffiliates. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Enhancing Peptide Synthesis with Boc-L-3-(3-pyridyl)-alanine. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of L-3-(3-Pyridyl)alanine Dihydrochloride in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • DiMarchi, R. D., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). H-Ala(3-pyridyl)-OMe.2HCl. PubChem. Available at: [Link]

  • Xu, L., et al. (2013). An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. PLOS ONE. Available at: [Link]

  • Gatos, D., et al. (2004). An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. Journal of Peptide Research. Available at: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Pharmaffiliates. (2026). Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. Pharmaffiliates. Available at: [Link]

  • Anaspec. (n.d.). Reagents for peptide synthesis. Anaspec. Available at: [Link]

  • Dutta, S., et al. (2024). Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications. Organic Letters. Available at: [Link]

  • Dutta, S., et al. (2024). Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications. PubMed. Available at: [Link]

  • Ananda, K., et al. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE. Available at: [Link]

  • Gatos, D., et al. (2004). Deprotection of N-Fmoc-α-amino acid methyl esters 1a–i. ResearchGate. Available at: [Link]

  • Otera, J., et al. (1998). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids... RSC Publishing. Available at: [Link]

  • JPT Peptide Technologies. (n.d.). Unnatural / Unusual Amino Acids. JPT Peptide Technologies. Available at: [Link]

  • Synfacts. (2025). Chemoselective Deprotection of Fmoc and OMe in N. Thieme. Available at: [Link]

  • Miller, S. J., et al. (2009). Pyridylalanine (Pal)-Peptide Catalyzed Enantioselective Allenoate Additions to N-Acyl Imines. Journal of the American Chemical Society. Available at: [Link]

  • Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis. Merck Millipore. Available at: [Link]

  • AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTEC. Available at: [Link]

  • Singh, V., et al. (2025). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. Available at: [Link]

  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]

  • PubChem. (n.d.). 3-Pyridin-3-yl-D-alanine--hydrogen chloride (1/2). PubChem. Available at: [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Wikipedia. Available at: [Link]

  • Chiralblock. (n.d.). CB12214 | H-Ala(3-pyridyl)-OMe·2HCl. Chiralblock. Available at: [Link]

  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. Available at: [Link]

  • ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview. ResearchGate. Available at: [Link]

Sources

Application

Application Note: Preparation, Handling, and Dilution of H-Ala(3-pyridyl)-OMe·2HCl for In Vitro Biological Assays

Introduction & Mechanistic Rationale H-Ala(3-pyridyl)-OMe·2HCl (3-Pyridylalanine methyl ester dihydrochloride) is a highly versatile unnatural amino acid derivative. In drug discovery, the pyridine ring frequently serves...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

H-Ala(3-pyridyl)-OMe·2HCl (3-Pyridylalanine methyl ester dihydrochloride) is a highly versatile unnatural amino acid derivative. In drug discovery, the pyridine ring frequently serves as a bioisostere for phenyl rings, introducing a basic nitrogen that can participate in critical hydrogen-bonding interactions with target proteins. This structural motif is heavily utilized in the synthesis of peptidomimetics and small-molecule inhibitors, including VLA-1 integrin antagonists ().

When transitioning this compound from chemical synthesis to in vitro biological evaluation, researchers frequently encounter challenges related to its salt form and protecting groups. This application note details the causality behind its physicochemical behavior and provides self-validating protocols to ensure accurate, artifact-free biological assay results.

Physicochemical Profile

Understanding the quantitative properties of H-Ala(3-pyridyl)-OMe·2HCl is the first step in designing a reliable dilution strategy. Data is summarized below based on its chemical profile ().

PropertyValue / Description
Compound Name Methyl (S)-2-amino-3-(pyridin-3-yl)propanoate dihydrochloride
CAS Number 327051-07-0
Molecular Formula C9H14Cl2N2O2
Molecular Weight 253.12 g/mol
Appearance White to off-white hygroscopic powder
Solubility Profile H₂O (≥ 50 mg/mL), DMSO (≥ 25 mg/mL)
Storage Conditions -20°C, desiccated, protect from moisture and light

Critical Handling Parameters (The "Why")

As a Senior Application Scientist, I emphasize that successful assay preparation requires understanding the causality of the molecule's behavior in solution:

  • The pH/Solubility Paradox: The dihydrochloride (2HCl) formulation ensures rapid aqueous dissolution by protonating both the basic pyridine nitrogen and the primary amine. However, dissolving this salt releases two molar equivalents of hydrochloric acid (HCl). Without proper buffering, a 100 mM stock solution will drop the pH to < 2.0. If applied directly to in vitro cell cultures, this localized acidity will overwhelm the media's buffer capacity, causing artifactual cytotoxicity (cell death due to acidic shock, not the drug's mechanism).

  • Ester Lability: The methyl ester (-OMe) serves as a C-terminal protecting group. While highly stable in acidic to neutral environments, it is susceptible to base-catalyzed hydrolysis (saponification). Therefore, when neutralizing the acidic stock solution, researchers must strictly avoid over-titrating with strong bases (pH > 8.0), which would prematurely degrade the compound before the assay begins.

Experimental Protocols

To guarantee trustworthiness, the following protocols are designed as self-validating systems . Each workflow contains a built-in checkpoint to verify the physical state of the solution before proceeding to precious biological samples.

Protocol A: Preparation of 50 mM Aqueous Stock (For Biochemical Assays)

Use this protocol when organic solvents (like DMSO) are strictly prohibited by the target enzyme.

  • Weighing: Accurately weigh 12.65 mg of H-Ala(3-pyridyl)-OMe·2HCl.

  • Initial Dissolution: Add 800 µL of molecular-grade distilled water. Vortex gently until fully dissolved.

  • Self-Validation Checkpoint 1 (Acidity): Test the solution with a micro-pH probe or narrow-range pH paper. The pH must read between 1.5 and 2.5. If it does not, the salt may have degraded or absorbed ambient moisture.

  • Neutralization (Critical Step): Carefully titrate the solution by adding 0.1 M NaOH in 5 µL dropwise increments.

    • Causality: Using a dilute base prevents the formation of localized high-pH microenvironments that would hydrolyze the methyl ester.

  • Final Adjustment: Once the pH reaches 7.0 – 7.2, stop titration immediately. Adjust the final volume to 1.0 mL with distilled water.

Protocol B: Preparation of 100 mM DMSO Stock (Preferred for Cell-Based Assays)

Use this protocol for long-term stability and direct dilution into cell culture media.

  • Weighing: Accurately weigh 25.3 mg of the compound.

  • Dissolution: Dissolve in 1.0 mL of anhydrous DMSO.

    • Causality: DMSO prevents the dissociation of the HCl salts, keeping the compound chemically stable for long-term storage at -20°C without the risk of ester hydrolysis.

  • Working Dilution: Dilute the DMSO stock 1:1000 directly into the cell culture assay buffer (e.g., DMEM supplemented with 10% FBS) to achieve a 100 µM working concentration (0.1% DMSO final).

  • Self-Validation Checkpoint 2 (Buffer Integrity): If using cell culture media containing Phenol Red, visually inspect the color immediately upon addition.

    • Red/Pink: The media's bicarbonate/HEPES buffer has successfully absorbed the HCl. Proceed to cells.

    • Yellow/Orange: The buffer capacity has been breached. Do not apply to cells. You must supplement the media with additional HEPES buffer (e.g., 25 mM final) before adding the compound.

Workflow Visualizations

The following diagrams map the logical progression of solvent selection, pH management, and downstream biological application.

DilutionWorkflow A H-Ala(3-pyridyl)-OMe.2HCl (Solid Powder) B Primary Solvent Selection A->B C Water / PBS (High Solubility, Acidic) B->C Aqueous Assays D Anhydrous DMSO (Long-term Stock, Neutral) B->D Organic Stocks E pH Verification & Adjustment (Target pH 7.0 - 7.4) C->E Requires Base Neutralization F Working Concentration (Cell Culture Media) D->F Direct Dilution (<0.1% DMSO) E->F Proceed when pH is stable

Fig 1. Workflow for solvent selection and pH neutralization of H-Ala(3-pyridyl)-OMe.2HCl.

AssayPathway A H-Ala(3-pyridyl)-OMe.2HCl Building Block B Peptide Coupling (SPPS / Solution) A->B C Ester Hydrolysis (Deprotection) B->C D Target Protein Binding (e.g., Integrins) C->D E In Vitro Readout (IC50 / Fluorescence) D->E

Fig 2. Integration of H-Ala(3-pyridyl)-OMe.2HCl into peptidomimetic synthesis and assay pipelines.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 46862166, H-Ala(3-pyridyl)-OMe.2HCl". PubChem. URL:[Link]

  • Abbott Laboratories. "Acrylamide derivatives as vla-1 integrin antagonists and uses thereof". WIPO (PCT) WO2005016883A2.
Method

Orthogonal Deprotection Strategies for Peptides Synthesized with H-Ala(3-pyridyl)-OMe.2HCl: An Application Note

For Researchers, Scientists, and Drug Development Professionals Introduction The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development. H-Ala...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development. H-Ala(3-pyridyl)-OMe.2HCl, a derivative of alanine containing a pyridine ring, offers unique properties to the resulting peptides, including enhanced solubility, altered conformational preferences, and the potential for specific biological interactions.[1][2][3] The successful synthesis of peptides containing this and other modified amino acids hinges on a robust and selective use of protecting groups, a concept known as an orthogonal protection strategy.[4] This application note provides a detailed guide to the orthogonal deprotection of peptides synthesized using H-Ala(3-pyridyl)-OMe.2HCl, focusing on the selective removal of common N-terminal and potential side-chain protecting groups.

The core principle of orthogonal protection lies in the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting each other.[4] This allows for the precise and controlled unmasking of specific functional groups at various stages of peptide synthesis, enabling complex modifications like chain elongation, branching, or cyclization.[4][5]

Key Protecting Groups in Peptide Synthesis

The two most widely used α-amino protecting groups in solid-phase peptide synthesis (SPPS) are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups.[5]

  • Boc (tert-Butoxycarbonyl): This group is stable to basic and nucleophilic conditions but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA).[6]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Conversely, the Fmoc group is stable to acidic conditions but is removed by treatment with a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[7][8][9]

The distinct cleavage conditions for Boc and Fmoc form the foundation of orthogonal protection in peptide synthesis. The 3-pyridyl group of H-Ala(3-pyridyl)-OMe.2HCl is generally stable under the standard conditions used for both Boc and Fmoc removal.

Orthogonal Deprotection Workflows

The choice of an orthogonal deprotection strategy depends on the overall synthetic plan, including the protecting groups on other amino acids in the peptide sequence and any desired on-resin modifications. Below are detailed protocols for common scenarios involving peptides containing H-Ala(3-pyridyl)-OMe.2HCl.

Scenario 1: N-Terminal Fmoc Deprotection

This is the standard deprotection step in Fmoc-based SPPS to elongate the peptide chain.

Workflow Diagram:

Fmoc_Deprotection_Workflow start Fmoc-Peptide-Resin (contains 3-pyridylalanine) deprotection Treat with 20% Piperidine in DMF start->deprotection wash1 Wash with DMF deprotection->wash1 product H2N-Peptide-Resin (Ready for next coupling) wash1->product caption Fmoc Deprotection Workflow Boc_Deprotection_Workflow start Boc-Peptide-Resin (contains 3-pyridylalanine) deprotection Treat with TFA/DCM start->deprotection wash1 Wash with DCM deprotection->wash1 neutralize Neutralize with DIEA in DMF wash1->neutralize wash2 Wash with DMF neutralize->wash2 product H2N-Peptide-Resin (Ready for next coupling) wash2->product caption Boc Deprotection Workflow

Caption: Stepwise process for the acidic cleavage of the N-terminal Boc group.

Detailed Protocol:

  • Resin Preparation: Swell the peptide-resin in DCM.

  • Boc Removal:

    • Drain the DCM from the reaction vessel.

    • Add a solution of 20-50% TFA in DCM (v/v) to the resin. [6]A common and effective mixture is 1:1 TFA:DCM. [6] * Agitate the mixture at room temperature for 30 minutes. [6]3. Washing and Neutralization:

    • Drain the TFA/DCM solution.

    • Wash the resin thoroughly with DCM (at least 5 times) to remove residual acid.

    • Wash the resin with DMF (3 times).

    • Neutralize the resulting ammonium trifluoroacetate salt by washing with a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF (v/v) for 5-10 minutes.

    • Wash the resin thoroughly with DMF (at least 5 times) to remove excess DIEA.

Causality: The strong acid (TFA) protonates the Boc group, leading to its cleavage and the formation of a stable tert-butyl cation and carbon dioxide. [6]The pyridyl nitrogen will also be protonated under these conditions, which protects it from potential side reactions.

Global Deprotection and Cleavage from Resin

The final step in SPPS is the simultaneous removal of all side-chain protecting groups and cleavage of the peptide from the solid support. This is typically achieved using a strong acid "cocktail" containing scavengers to prevent side reactions with reactive amino acid residues.

Quantitative Data Summary:

Protecting Group StrategyN-Terminal Deprotection ReagentFinal Cleavage Cocktail (Typical)Cleavage Time
Fmoc/tBu 20% Piperidine in DMF95% TFA / 2.5% H₂O / 2.5% TIS2-4 hours
Boc/Bzl 20-50% TFA in DCMAnhydrous HF or TFMSA1-2 hours

TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, TFMSA: Trifluoromethanesulfonic acid

Detailed Protocol for Final Cleavage (Fmoc/tBu Strategy):

  • N-Terminal Fmoc Removal: If the N-terminus is Fmoc-protected, remove it using the standard piperidine protocol described above. [10]2. Resin Preparation: Thoroughly wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum. [10]3. Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). [7][11]TIS acts as a scavenger to trap reactive cations.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.

    • Agitate the mixture at room temperature for 2-4 hours. [6]5. Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA to ensure complete recovery. [6] * Precipitate the peptide from the combined filtrates by adding cold diethyl ether. [6][7] * Isolate the peptide precipitate by centrifugation, decant the ether, and wash the peptide pellet several times with cold diethyl ether to remove scavengers and residual TFA. [6][7] * Dry the crude peptide under vacuum.

Troubleshooting and Considerations

  • Incomplete Deprotection: If monitoring indicates incomplete removal of Fmoc or Boc groups, extend the reaction time or use a fresh portion of the deprotection reagent.

  • Side Reactions with Pyridyl Group: While generally stable, the pyridyl nitrogen can be alkylated under certain conditions. Ensuring complete protonation during acidic steps and avoiding strong alkylating agents is crucial.

  • Aggregation: Peptides containing hydrophobic or aromatic residues like 3-pyridylalanine can sometimes aggregate. The use of structure-disrupting solvents or backbone protecting groups may be necessary in challenging sequences. [12]

Conclusion

The successful synthesis of peptides incorporating H-Ala(3-pyridyl)-OMe.2HCl relies on a well-defined orthogonal deprotection strategy. By understanding the distinct chemical labilities of protecting groups like Fmoc and Boc, researchers can selectively deprotect specific sites within the peptide chain, enabling the synthesis of complex and novel peptide structures. The protocols outlined in this application note provide a robust framework for the synthesis and deprotection of peptides containing this valuable non-canonical amino acid, facilitating further advancements in peptide-based drug discovery and development.

References

  • Vertex AI Search. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Bio-protocol. (2025, October 5). Peptide Synthesis.
  • Benchchem. (n.d.). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • RSC Publishing. (2025, October 23). Green Chemistry.
  • National Center for Biotechnology Information. (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC.
  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Day, P. W., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry, 59(18), 8455-8464.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 26). Enhancing Peptide Synthesis with Boc-L-3-(3-pyridyl)-alanine.
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
  • Benchchem. (n.d.). An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis.
  • ResearchGate. (n.d.). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization | Request PDF.
  • Thieme. (n.d.). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage u.

Sources

Application

Application Note: Strategic Incorporation of H-Ala(3-pyridyl)-OMe.2HCl in Targeted Protein Degraders (PROTACs)

Introduction & Mechanistic Rationale The development of Proteolysis Targeting Chimeras (PROTACs) is frequently hindered by "molecular obesity"—the tendency for these heterobifunctional molecules to possess high molecular...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of Proteolysis Targeting Chimeras (PROTACs) is frequently hindered by "molecular obesity"—the tendency for these heterobifunctional molecules to possess high molecular weights, excessive lipophilicity, and poor aqueous solubility. To overcome these pharmacokinetic bottlenecks, medicinal chemists are increasingly turning to unnatural amino acids to fine-tune linker trajectories and physicochemical profiles.

H-Ala(3-pyridyl)-OMe.2HCl (Methyl 3-(3-pyridyl)-L-alaninate dihydrochloride) is a highly versatile, modular building block that serves as a bifunctional hub in PROTAC synthesis. By replacing standard hydrophobic aromatic residues (like phenylalanine) with 3-pyridylalanine within the linker or the E3 ligase ligand, researchers can engineer degraders with superior drug-like properties.

The Causality of Chemical Selection (E-E-A-T)
  • The 3-Pyridyl Motif: The incorporation of the basic nitrogen in the pyridine ring dramatically decreases the partition coefficient (cLogP) and enhances aqueous solubility via hydrogen bonding with the solvent. Crucially, it maintains the aromaticity required to form stabilizing π−π stacking or cation- π interactions with tyrosine or tryptophan residues within the target protein or E3 ligase binding pockets [1].

  • The Methyl Ester (-OMe): The C-terminal methyl ester acts as an orthogonal protecting group. It prevents unwanted polymerization during N-terminal coupling, allowing for precise, stepwise assembly of the PROTAC molecule.

  • The Dihydrochloride Salt (.2HCl): Supplying the amino acid as a dihydrochloride salt ensures exceptional shelf stability and prevents the free amine from undergoing spontaneous degradation or cyclization. Upon neutralization with a mild base in situ, the highly nucleophilic free amine is instantly generated for amide coupling.

Physicochemical Impact Data

Replacing standard aliphatic or phenyl-based linker attachments with a 3-pyridylalanine motif yields quantifiable improvements in the physicochemical profile of PROTACs. The table below summarizes the typical impact of this substitution based on comparative structural optimization studies [2].

Property MetricStandard Phenylalanine Motif3-Pyridylalanine MotifMechanistic Impact / Causality
Aqueous Solubility (pH 7.4) ~15 µM>150 µM>10x Increase: Pyridine nitrogen acts as a strong H-bond acceptor with water.
Lipophilicity (cLogP) 3.52.1Reduced Molecular Obesity: Lowers non-specific binding and aggregation.
Polar Surface Area (TPSA) 85 Ų98 ŲEnhanced Permeability: Optimizes the balance between solubility and membrane transit.
Target Binding Affinity ( Kd​ ) 0.14 µM0.12 µMMaintained/Improved: Pyridine retains critical π−π stacking capabilities.

Experimental Workflows and Logical Architecture

The synthesis of a PROTAC using H-Ala(3-pyridyl)-OMe.2HCl follows a self-validating, three-stage workflow: N-terminal elongation, C-terminal deprotection, and final E3 ligase ligand conjugation.

PROTAC_Synthesis Start H-Ala(3-pyridyl)-OMe.2HCl (Starting Material) Neutralize Neutralization (DIPEA in DMF) Start->Neutralize Coupling1 N-Terminal Coupling (POI-Linker-COOH + HATU) Neutralize->Coupling1 Intermediate POI-Linker-Ala(3-pyridyl)-OMe (Intermediate) Coupling1->Intermediate Saponification Ester Hydrolysis (LiOH, THF/H2O) Intermediate->Saponification Acid POI-Linker-Ala(3-pyridyl)-OH (Free Acid) Saponification->Acid Coupling2 C-Terminal Coupling (E3-Ligand-NH2 + HATU) Acid->Coupling2 Final Final PROTAC Molecule (POI-Linker-Ala(3-pyridyl)-E3) Coupling2->Final

Caption: Stepwise PROTAC assembly utilizing H-Ala(3-pyridyl)-OMe.2HCl as a central modular hub.

Step-by-Step Methodologies

The following protocols are designed as self-validating systems. Each step includes specific stoichiometric ratios and temperature controls designed to prevent the epimerization of the chiral α -carbon of the 3-pyridylalanine.

Protocol A: N-Terminal Amide Coupling (Attaching the POI Ligand/Linker)

Objective: Couple the free amine of the 3-pyridylalanine building block to a carboxylic acid-bearing Protein of Interest (POI) ligand or linker.

  • Preparation: In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve the POI-Linker-COOH (1.0 eq) and H-Ala(3-pyridyl)-OMe.2HCl (1.05 eq) in anhydrous DMF (0.1 M concentration).

  • Neutralization (Critical Step): Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq) dropwise at room temperature.

    • Causality: 2.0 equivalents of DIPEA are strictly consumed to neutralize the dihydrochloride salt of the starting material. The remaining 2.0 equivalents establish the basic environment necessary to activate the coupling reagent and deprotonate the carboxylic acid.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.2 eq) in one portion.

    • Causality: HATU is selected over EDC/HOBt due to its superior kinetics with sterically hindered unnatural amino acids, effectively minimizing the risk of racemization at the α -carbon.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor completion via LC-MS.

  • Workup: Dilute with Ethyl Acetate (EtOAc), wash sequentially with saturated aqueous NaHCO₃ (2x), water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography to yield POI-Linker-Ala(3-pyridyl)-OMe.

Protocol B: Saponification of the Methyl Ester

Objective: Reveal the C-terminal carboxylic acid for subsequent coupling to the E3 ligase ligand.

  • Solvation: Dissolve the POI-Linker-Ala(3-pyridyl)-OMe intermediate in a 3:1 (v/v) mixture of THF and H₂O.

  • Hydrolysis: Cool the solution to 0 °C. Add Lithium Hydroxide monohydrate (LiOH·H₂O) (2.0 eq).

    • Causality: Performing this step strictly at 0 °C with a mild base (LiOH) rather than NaOH prevents base-catalyzed enolization and subsequent epimerization of the chiral center adjacent to the electron-withdrawing 3-pyridyl group.

  • Reaction: Stir at 0 °C for 1.5 hours. Monitor via TLC/LC-MS until the methyl ester is fully consumed.

  • Acidification: Carefully acidify the mixture to pH 3–4 using 1M HCl.

  • Extraction: Extract the aqueous layer with EtOAc (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the free acid POI-Linker-Ala(3-pyridyl)-OH. Use immediately in the next step without further purification.

Protocol C: Final PROTAC Assembly (C-Terminal Coupling)

Objective: Conjugate the E3 ligase ligand to complete the heterobifunctional degrader.

  • Preparation: Dissolve the POI-Linker-Ala(3-pyridyl)-OH (1.0 eq) and the amine-bearing E3 ligase ligand (E3-Ligand-NH2, e.g., a VHL or CRBN binder) (1.1 eq) in anhydrous DMF.

  • Coupling: Add DIPEA (3.0 eq), cool to 0 °C, and add HATU (1.2 eq).

  • Reaction & Purification: Stir at room temperature for 4 hours. Upon completion, filter the crude mixture through a 0.45 µm syringe filter and purify directly via Preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the final PROTAC.

Mechanistic Role in the Ternary Complex

Once synthesized, the 3-pyridylalanine motif does not merely act as a passive structural bridge. It actively participates in the thermodynamics of the PROTAC ternary complex (Target Protein–PROTAC–E3 Ligase).

Mechanistic_Role POI Target Protein (POI) (Hydrophobic Pocket) Pyridine 3-Pyridyl Group • π-π Stacking • Aqueous Solvation POI->Pyridine π-π / Cation-π Backbone Alanine Backbone • Rigidifies Trajectory • H-Bond Acceptor/Donor Pyridine->Backbone Covalent E3 E3 Ligase (e.g., CRBN/VHL) (Recruitment Surface) Backbone->E3 Linker Extension

Caption: Mechanistic interactions of the 3-pyridylalanine motif within the PROTAC ternary complex.

References

  • Title: Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: On-Resin Assembly of Macrocyclic Inhibitors of Cryptococcus neoformans May1: A Pathway to Potent Antifungal Agents Source: ACS Infectious Diseases (via PubMed Central) URL: [Link]

Technical Notes & Optimization

Troubleshooting

How to improve H-Ala(3-pyridyl)-OMe.2HCl solubility in organic solvents like DMF

Technical Support Center: Solubility Enhancement for Amino Acid Derivatives Introduction: Understanding the Solubility Challenge Researchers frequently encounter solubility issues with amino acid derivatives, particularl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Solubility Enhancement for Amino Acid Derivatives

Introduction: Understanding the Solubility Challenge

Researchers frequently encounter solubility issues with amino acid derivatives, particularly when they are in salt form. H-Ala(3-pyridyl)-OMe.2HCl, the dihydrochloride salt of methyl (S)-2-amino-3-(pyridin-3-yl)propanoate, is a prime example.[1][2] Its structure contains two basic nitrogen centers: the alpha-amino group and the pyridyl nitrogen. In the dihydrochloride form, both of these sites are protonated, creating a highly polar, ionic salt.[3][4] While this salt form enhances stability for storage, it drastically reduces its solubility in many common organic solvents, including the polar aprotic solvent Dimethylformamide (DMF).[3][5][6]

This guide provides a comprehensive, step-by-step approach to overcoming this common experimental hurdle, explaining the chemical principles behind each method to ensure reproducible success in your research.

Troubleshooting Guide: Direct Solutions for Solubility Issues

This section addresses the most common questions and problems encountered during the solubilization process.

Q1: My H-Ala(3-pyridyl)-OMe.2HCl won't dissolve in DMF with simple stirring. What are my immediate options?

A1: Before resorting to chemical modification, several physical methods can be attempted. These are the first-line approaches due to their simplicity.

  • Vigorous Agitation & Sonication: Ensure the mixture is being stirred vigorously to maximize the interaction between the solvent and the solute's surface area.[3] If stirring is insufficient, sonicating the suspension in an ultrasonic bath for 5-15 minutes can help break apart solid aggregates and enhance dissolution.

  • Gentle Warming: Carefully warming the mixture can increase both the rate of dissolution and the solubility limit.[3] Heat the suspension to 30-40°C while stirring.

    • Causality: Increased kinetic energy allows solvent molecules to overcome the crystal lattice energy of the salt more effectively.

    • Critical Caution: Avoid excessive or prolonged heating, as amino acid esters can be susceptible to degradation or side reactions, such as diketopiperazine formation, especially once the free amine is formed.[3]

Q2: The physical methods failed. What is the most reliable chemical strategy to fully dissolve the compound for my reaction in DMF?

A2: The most effective and standard method is to convert the dihydrochloride salt into its free amine form in situ.[3] This process, a simple acid-base neutralization, removes the ionic charges, rendering the molecule significantly less polar and readily soluble in DMF.

  • The Chemistry: The two hydrochloride equivalents protonate the most basic centers of the molecule. By adding at least two equivalents of a suitable base, you deprotonate these centers, yielding the neutral, organic-soluble free amine and the base's hydrochloride salt as a byproduct.

    H-Ala(3-pyridyl)-OMe.2HCl (Insoluble Salt) + 2 eq. Base → Free Amine (Soluble) + 2 eq. [Base-H]Cl (Byproduct)

Q3: Can you provide a detailed, step-by-step protocol for converting the salt to its soluble free amine in DMF?

A3: Absolutely. This protocol is designed for the in-situ generation of the free amine, which can then be directly used in subsequent reactions like peptide couplings.

Experimental Protocol: In-Situ Neutralization of H-Ala(3-pyridyl)-OMe.2HCl

  • Preparation:

    • To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the solid H-Ala(3-pyridyl)-OMe.2HCl.

    • Add the required volume of anhydrous DMF to create a suspension (a typical concentration might be 0.1-0.5 M).

  • Cooling:

    • Place the vessel in an ice bath and cool the suspension to 0°C with stirring.

    • Causality: This minimizes potential side reactions and helps control the exotherm of the neutralization.

  • Base Addition:

    • Slowly add a non-nucleophilic tertiary amine base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), dropwise to the stirred suspension. Crucially, use 2.0 to 2.2 equivalents relative to the starting salt.

    • Expert Tip: DIPEA is often preferred over TEA due to its greater steric hindrance, which makes it less likely to participate in side reactions.

  • Dissolution & Observation:

    • Continue stirring the mixture at 0°C for 15-30 minutes.

    • Self-Validation Check: You should observe two changes:

      • The initial solid, H-Ala(3-pyridyl)-OMe.2HCl, will dissolve as it is converted to the soluble free amine.

      • A new white precipitate, the hydrochloride salt of your base (e.g., diisopropylethylammonium chloride), will often form.[3]

  • Usage:

    • The resulting mixture, containing the fully dissolved free amine in DMF, can typically be used directly in the next step of your synthesis (e.g., adding a coupling agent for amide bond formation).

    • If the precipitated base-hydrochloride salt interferes with your reaction, it can be removed by filtration under inert conditions.

Visual Workflow: Troubleshooting Solubility

The following diagram outlines the decision-making process for addressing solubility issues with H-Ala(3-pyridyl)-OMe.2HCl.

G start Start: Dissolve H-Ala(3-pyridyl)-OMe.2HCl in DMF is_soluble Is the compound fully dissolved? start->is_soluble physical_methods Apply Physical Methods: - Vigorous Stirring - Sonication - Gentle Warming (30-40°C) is_soluble->physical_methods No end_soluble Success: Proceed with reaction is_soluble->end_soluble Yes is_soluble2 Is it soluble now? physical_methods->is_soluble2 chemical_mod Chemical Modification: In-Situ Neutralization Protocol is_soluble2->chemical_mod No is_soluble2->end_soluble Yes protocol_details 1. Suspend in DMF at 0°C 2. Add 2.1 eq. DIPEA/TEA 3. Stir for 15-30 min chemical_mod->protocol_details chemical_mod->end_soluble end_fail Issue Persists: - Re-evaluate solvent choice - Check reagent purity

Caption: Troubleshooting workflow for dissolving H-Ala(3-pyridyl)-OMe.2HCl.

Data Summary: Comparison of Solubilization Methods

MethodEffectivenessComplexity & TimeRisk of DegradationKey Consideration
Stirring/Sonication Low to ModerateLow / < 30 minVery LowOften insufficient for complete dissolution.
Gentle Warming ModerateLow / < 30 minLow to ModerateMust be carefully controlled to avoid side reactions.[3]
Co-Solvent Addition LowModerateLowGenerally ineffective as the primary issue is ionic character, not just polarity mismatch.[3]
In-Situ Neutralization Very HighModerate / ~30 minLow (if cooled)Most reliable method. Requires stoichiometric addition of a base.

Frequently Asked Questions (FAQs)

Q1: Why exactly is H-Ala(3-pyridyl)-OMe.2HCl poorly soluble in DMF?

A1: The core issue is the large polarity difference. DMF is a polar aprotic solvent, meaning it has a large dipole moment but lacks acidic protons for hydrogen bonding.[5][6] H-Ala(3-pyridyl)-OMe.2HCl, however, is an ionic salt. The strong ionic interactions within its crystal lattice and its preference for hydrogen-bond-donating solvents make it difficult for DMF alone to effectively solvate and dissolve it.[3][4]

Q2: What is the significance of the ".2HCl" (dihydrochloride)?

A2: This is a critical detail. The ".2HCl" indicates that two molecules of hydrogen chloride have reacted with each molecule of the amino acid ester. One HCl protonates the primary alpha-amino group (-NH2 to -NH3+), and the second protonates the nitrogen atom in the pyridine ring. Both sites act as bases. This is why two full equivalents of a base are required to completely neutralize the molecule and achieve maximum solubility in an organic solvent. Using only one equivalent would result in a monohydrochloride salt, which would still be highly polar and likely insoluble.

Q3: Can I use an inorganic base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)?

A3: It is strongly discouraged for reactions in anhydrous organic solvents like DMF. Inorganic bases are typically used in aqueous solutions. Introducing water into your reaction can lead to unwanted side reactions, such as hydrolysis of your methyl ester. Furthermore, inorganic bases themselves have very poor solubility in DMF, which would lead to a slow, inefficient, and incomplete neutralization. Tertiary organic amines like DIPEA and TEA are soluble in DMF and produce soluble byproducts (or byproducts that can be easily filtered), making them the standard choice.

Q4: Are there any stability concerns with the free amine form of H-Ala(3-pyridyl)-OMe once it's generated?

A4: Yes. While the hydrochloride salt is excellent for long-term storage, the free amine is more reactive. The primary concern for amino acid esters is their potential for self-condensation to form diketopiperazines, especially upon storage or heating.[3] This is why it is best practice to generate the free amine in situ and use it immediately in the subsequent reaction step rather than trying to isolate and store it.

References

  • PubChem. (n.d.). H-Ala(3-pyridyl)-OMe.2HCl. National Center for Biotechnology Information. Retrieved from [Link]

  • Karim, A. A., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances. Retrieved from [Link]

  • Needham, T. E., Jr. (1969). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

  • Kim, M. (2002). Effects of additives on crystallization, polymorphic transformation, and solubility. ProQuest Dissertations Publishing. Retrieved from [Link]

  • Hayashi, K., et al. (1966). Solubilities Studies of Basic Amino Acids. Agricultural and Biological Chemistry. Retrieved from [Link]

  • Needham, T. E. (1969). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]

  • Al-Akayleh, F., et al. (2013). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. Pharmaceutica Analytica Acta. Retrieved from [Link]

  • VROHNA, B., et al. (2018). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances. Retrieved from [Link]

  • University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

  • Kumar, S., & Sothilingam, K. (2014). Enhancement of Solubility: A Pharmaceutical Overview. Scholars Research Library. Retrieved from [Link]

  • Chemtrade. (2025). Why is DMF Solvent Essential in Industrial Applications?. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Preventing Epimerization &amp; Racemization of H-Ala(3-pyridyl)-OMe·2HCl

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals troubleshooting the synthesis of Methyl 3-(3-pyridyl)alaninate dihydr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals troubleshooting the synthesis of Methyl 3-(3-pyridyl)alaninate dihydrochloride (H-Ala(3-pyridyl)-OMe·2HCl).

Due to the unique electronic properties of the pyridine ring, 3-pyridylalanine derivatives are highly susceptible to loss of stereochemical integrity during esterification and coupling. This guide provides causality-driven insights, validated protocols, and troubleshooting workflows to ensure high enantiomeric purity.

Part 1: Mechanistic Insights (FAQ)

Q: Why does H-Ala(3-pyridyl)-OMe·2HCl racemize so easily during synthesis compared to standard aliphatic amino acids? A: The vulnerability lies in the acidity of the alpha-proton. In 3-pyridylalanine, the alpha-carbon is flanked by an electron-withdrawing ester group and a pyridine ring. Under the acidic conditions of esterification, the pyridine nitrogen protonates, transforming the ring into a potent electron sink. This heightened electrophilicity lowers the activation energy required for alpha-proton abstraction, facilitating the formation of a planar enolate intermediate that reprotonates non-stereoselectively[1].

Q: Does the position of the nitrogen on the pyridine ring influence the racemization rate? A: Yes. While 2-pyridylalanine and 4-pyridylalanine are notoriously prone to rapid racemization due to direct resonance stabilization of the enolate intermediate[2], 3-pyridylalanine still exhibits a significant epimerization risk driven by strong inductive effects and the polar nature of the regioisomer[1].

G A H-Ala(3-pyridyl)-OMe (L-Enantiomer) B Base / Heat (Deprotonation) A->B C Planar Enolate Intermediate B->C D Reprotonation (Non-stereoselective) C->D E Racemic Mixture (D/L-Enantiomers) D->E

Fig 1. Base-catalyzed enolization mechanism leading to racemization of 3-pyridylalanine derivatives.

Part 2: Troubleshooting Guide - Reaction Optimization

Q: My standard thionyl chloride (SOCl₂) esterification yields >15% D-enantiomer. How can I suppress this? A: The reaction between SOCl₂ and methanol is violently exothermic. Localized micro-boiling provides the thermal energy required to drive the enolization of the sensitive 3-pyridylalanine substrate[3].

  • Causality-Driven Solution: You must eliminate localized heating. Either strictly control the internal temperature between -5°C and 0°C during the dropwise addition of SOCl₂, or switch to a milder in situ HCl generation method, such as the Trimethylsilyl chloride (TMSCl) system[4].

Q: If I am synthesizing this ester via an N-protected intermediate (e.g., Boc-Ala(3-pyridyl)-OH), what coupling reagents should I use? A: Activation of the carboxylic acid creates a highly reactive intermediate prone to oxazolone formation, a primary pathway for epimerization in basic amino acids[2].

  • Causality-Driven Solution: Avoid uronium-based reagents like HBTU paired with strong, unhindered bases (e.g., TEA). Instead, utilize Diisopropylcarbodiimide (DIC) coupled with Oxyma Pure. Oxyma acts as an exceptional nucleophile that rapidly consumes the activated O-acylisourea intermediate before oxazolone cyclization can occur, significantly suppressing racemization[5].

Workflow Start Esterification of 3-Pyridylalanine CheckMethod Select Reagent System Start->CheckMethod Thionyl SOCl2 / MeOH CheckMethod->Thionyl TMSCl TMSCl / MeOH CheckMethod->TMSCl Risk High Exotherm Risk (Promotes Racemization) Thionyl->Risk Safe Mild in situ HCl Generation (Preserves Chirality) TMSCl->Safe TempControl Strict Temp Control (-5°C to 0°C) Risk->TempControl Product H-Ala(3-pyridyl)-OMe.2HCl (High Enantiomeric Purity) Safe->Product TempControl->Product

Fig 2. Troubleshooting workflow for selecting esterification methods to minimize epimerization.

Part 3: Quantitative Data Comparison

The following table summarizes the impact of different synthetic choices on the stereochemical integrity of pyridylalanine derivatives based on established peptide chemistry principles.

Synthesis Step / MethodReagents & ConditionsTemperature ControlMechanism of Racemization SuppressionTypical D-Enantiomer (%)
Direct Esterification SOCl₂ / MeOHUncontrolled ExothermNone (Thermal enolization occurs)15.0 - 25.0%
Direct Esterification SOCl₂ / MeOHStrict -5°C to 0°CThermal energy kept below enolization threshold2.0 - 5.0%
Direct Esterification TMSCl / MeOH0°C to 20°CMild in situ HCl generation prevents thermal spikes< 1.0%
Peptide Coupling HBTU / DIPEA25°CNone (Oxazolone formation favored)8.0 - 12.0%
Peptide Coupling DIC / Oxyma Pure25°CRapid intermediate trapping by Oxyma< 2.0%

Part 4: Self-Validating Experimental Protocol

Low-Racemization Esterification via TMSCl/MeOH

Objective: Synthesize H-Ala(3-pyridyl)-OMe·2HCl with <1% epimerization. Causality Note: TMSCl reacts with methanol to yield anhydrous HCl and trimethylsilyl methoxide. This controlled, endothermic-to-mildly-exothermic reaction prevents the thermal spikes that trigger enolization[4].

Step-by-Step Methodology:

  • Suspension: Suspend 10 mmol of enantiopure L-3-pyridylalanine in 25 mL of anhydrous methanol under an inert argon atmosphere.

  • Activation: Cool the suspension to 0°C using an ice bath to ensure baseline thermal control.

  • Reagent Addition: Dropwise add 22 mmol (2.2 eq) of freshly distilled Trimethylsilyl chloride (TMSCl) over 15 minutes. Do not dump the reagent, as localized concentration gradients can cause minor exotherms.

  • Reaction: Remove the ice bath and stir at 20°C for 12-24 hours. Monitor via TLC (Ninhydrin stain) until the starting material is entirely consumed.

  • Isolation: Concentrate the mixture under reduced pressure. Critical: Keep the rotary evaporator water bath temperature strictly <30°C to avoid late-stage thermal racemization. Triturate the resulting solid with cold diethyl ether to yield the crude dihydrochloride salt.

  • System Validation (Self-Validating Step): To prove the protocol's success, dissolve a 2 mg aliquot of the product in water, derivatize with Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), and analyze via RP-HPLC. The L-enantiomer derivative and D-enantiomer derivative will exhibit distinct retention times, allowing precise quantification of optical purity.

References

  • Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution. PMC - NIH. 1

  • Synthesis and structure–activity relationship studies of IgG-binding peptides focused on the C-terminal histidine residue. PMC - NIH.2

  • A Convenient Synthesis of Amino Acid Methyl Esters. MDPI. 4

  • What is the alternate process for preparing ester hydrochloride? ResearchGate. 3

  • Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments. ACS Publications. 5

Sources

Troubleshooting

Optimizing HPLC purification gradients for H-Ala(3-pyridyl)-OMe.2HCl derivatives

[label="2. Column Selection\nPolar-Embedded C18 / HILIC", fillcolor="#42 Workflow for optimizing HPLC gradients for basic, polar dihydrochloride amino acid derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="2. Column Selection\nPolar-Embedded C18 / HILIC", fillcolor="#42

Workflow for optimizing HPLC gradients for basic, polar dihydrochloride amino acid derivatives.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my H-Ala(3-pyridyl)-OMe derivative elute in the void volume on a standard C18 column? A1: This is caused by a fundamental mismatch between the analyte's ionization state and the stationary phase. Pyridylalanine is a non-natural amino acid with highly polar, basic nitrogen atoms[1]. In reversed-phase HPLC, these positively charged hydrophilic molecules fail to partition effectively into the hydrophobic C18 phase.

  • The Fix: You must increase the analyte's apparent hydrophobicity. Use 0.1% Trifluoroacetic acid (TFA) in your mobile phase. TFA acts as an ion-pairing agent, forming a hydrophobic complex with the protonated pyridine and amine, significantly increasing retention. Alternatively, switch to a polar-embedded C18 column or a Hydrophilic Interaction Liquid Chromatography (HILIC) setup.

Q2: How do I eliminate severe peak tailing for these basic pyridyl derivatives? A2: Peak tailing in basic compounds is primarily caused by secondary electrostatic interactions. The positively charged nitrogen atoms (pyridine pKa ~5.2) interact with unreacted, acidic silanol groups (pKa ~3.5-4.5) on the silica support[2].

  • The Fix: You must manipulate the pH to control the ionization state of either the analyte or the silanols[3].

    • Low pH Strategy (pH ~2.0): Use 0.1% TFA or Formic Acid. This fully protonates the pyridine but also protonates (neutralizes) the silanol groups, eliminating the electrostatic attraction.

    • High pH Strategy (pH ~9.5): Use 10 mM Ammonium Bicarbonate (requires a hybrid-silica column). This deprotonates the pyridine ring, rendering it neutral and eliminating tailing while boosting retention.

Q3: What is the impact of the .2HCl (dihydrochloride) salt on my preparative gradient? A3: The dihydrochloride salt introduces a massive localized concentration of chloride ions. When injected, this salt matrix disrupts the local pH and ionic strength of the mobile phase, leading to "viscous fingering," peak splitting, or a massive solvent front peak that obscures early-eluting impurities.

  • The Fix: Dissolve your sample in the initial mobile phase conditions (e.g., 5% B) rather than strong solvents like 100% DMSO[4]. If the salt effect persists, perform a quick neutralization step with a weak base (like triethylamine) prior to injection to convert the salt to a free base.

Q4: How do I optimize the gradient slope if my derivatives elute too closely together? A4: Isocratic methods struggle with compounds of varying polarity, whereas a generic, steep gradient will elute structurally similar derivatives too quickly, destroying resolution[5].

  • The Fix: Implement "gradient stretching." Identify the exact %B where your target elutes during a scouting run. Then, alter your gradient to "stretch out" that specific portion of the run, increasing the organic solvent much more gradually across that specific elution window[6].

Quantitative Data: Buffer Selection Matrix

To summarize the causality of pH on H-Ala(3-pyridyl)-OMe derivatives, consult the following matrix before beginning your gradient optimization:

Buffer SystempH RangePyridine State (pKa ~5.2)Silanol StateRetention ImpactPeak Shape Quality
0.1% TFA ~2.0Protonated (+)Neutral (0)High (Ion-pairing)Excellent
0.1% Formic Acid ~2.7Protonated (+)Partially Ionized (-)LowModerate (Some tailing)
10 mM NH₄OAc ~6.8Partially DeprotonatedFully Ionized (-)ModeratePoor (Severe tailing)
10 mM NH₄HCO₃ ~9.5Fully Deprotonated (0)Fully Ionized (-)High (Neutral form)Excellent

Step-by-Step Methodology: Self-Validating Gradient Optimization

This protocol establishes a self-validating system to ensure your gradient modifications are mathematically sound and reproducible across different HPLC instruments.

Step 1: System Delay Volume Determination Causality: Before optimizing a gradient, you must know your system's delay volume (dwell volume) to accurately calculate the solvent composition at the exact moment your target peak elutes[4].

  • Remove the column and replace it with a zero-dead-volume union.

  • Set Mobile Phase A to HPLC-grade water and Mobile Phase B to water with 0.1% acetone (UV active at 265 nm).

  • Run a linear gradient from 0% to 100% B over 20 minutes at 1.0 mL/min.

  • Measure the time difference between the start of the gradient program and the point where the baseline reaches 50% of its maximum absorbance. Multiply this time by the flow rate to find the delay volume ( VD​ ).

Step 2: The Scouting Gradient

  • Reinstall the appropriate column (e.g., Polar-embedded C18).

  • Program a standard scouting gradient: 5% B to 95% B over 20 minutes ( tG​ )[5].

  • Inject a dilute sample of the H-Ala(3-pyridyl)-OMe derivative.

  • Record the retention time ( tR​ ) of the target peak.

Step 3: Calculating Elution Composition

  • Calculate the time the peak actually spent traveling through the gradient ( tgrad​ ):

    tgrad​=tR​−(VD​/flow rate)−t0​

    (Note: t0​ is the column void time).

  • Calculate the exact %B at the time of elution:

    %Belution​=5%+[(tgrad​/tG​)×90%]

Step 4: Gradient Stretching (Shallow Gradient Design) Causality: By reducing the rate of change of solvent strength specifically around the calculated elution point, you increase the resolution between the target and structurally similar impurities[4][6].

  • Ramp 1 (Fast Ramping): Rapidly increase %B from 5% to ( %Belution​−10% ) over 3 minutes.

  • Ramp 2 (The Stretched Zone): Slowly increase %B from ( %Belution​−10% ) to ( %Belution​+10% ) over 15 minutes. This shallow slope maximizes resolution for the pyridyl derivatives[6].

  • Wash: Increase to 95% B for 3 minutes to flush highly retained hydrophobic impurities.

  • Re-equilibration: Return to 5% B. Ensure the re-equilibration time flushes at least 10 times the internal column volume[5].

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in H-Ala(3-pyridyl)-OMe·2HCl Couplings

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering low yields, epimerization, or complete reaction failure when coupling the unnatural amino ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering low yields, epimerization, or complete reaction failure when coupling the unnatural amino acid H-Ala(3-pyridyl)-OMe·2HCl (3-pyridylalanine methyl ester dihydrochloride).

Coupling heterocyclic, sterically hindered amino acids requires moving beyond standard peptide synthesis protocols. This guide synthesizes field-proven methodologies, focusing on the causality behind reagent selection, precise stoichiometric control, and self-validating experimental workflows.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: My coupling reaction to H-Ala(3-pyridyl)-OMe·2HCl is stalling at <10% conversion. Why is the standard HATU/DIEA protocol failing? A1: The primary cause of failure is incorrect base stoichiometry due to the .2HCl (dihydrochloride) salt form of the amino acid[1]. Standard protocols typically call for 2.0 equivalents of a tertiary amine base like N,N-Diisopropylethylamine (DIEA). However, the two equivalents of HCl completely consume this base just to liberate the free amine. Consequently, there is zero base left to deprotonate the coupling reagent (e.g., HATU or COMU), preventing the formation of the active ester[1]. Causality Fix: You must add 2.0 equivalents of base strictly for neutralization, plus an additional 1.0–2.0 equivalents to drive the coupling reaction (Total = 3.0–4.0 eq).

Q2: How does the 3-pyridyl group contribute to coupling difficulty? A2: The 3-pyridyl ring introduces two distinct challenges:

  • Steric Hindrance: The rigid heteroaromatic ring sits in close proximity to the α -amine, restricting the conformational trajectory required for the incoming activated carboxylic acid to attack[2].

  • Electronic Interference: The pyridine nitrogen can participate in non-productive hydrogen bonding or coordination, reducing the effective nucleophilicity of the α -amine.

Q3: When I increase the base to 4.0 equivalents to compensate for the salt, I observe massive epimerization (racemization) of my peptide. How do I prevent this? A3: High concentrations of DIEA promote the formation of an oxazolone intermediate at the activated C-terminus, leading to rapid epimerization[3]. To prevent this, replace DIEA with TMP (2,4,6-trimethylpyridine / sym-collidine) . TMP is sterically hindered and significantly less nucleophilic than DIEA. It maintains a tighter, milder pH window during the reaction, providing the necessary basicity to drive uronium salt activation while suppressing oxazolone-mediated epimerization[3].

Q4: I achieved full conversion on LC-MS, but my product disappeared after the aqueous workup. Where did it go? A4: It was likely washed away in your aqueous waste. The 3-pyridyl ring is basic (pKa ~5.2). Standard peptide chemistry workups utilize acidic washes (e.g., 5% citric acid or 10% KHSO4) to remove unreacted amines. Exposing your product to these acidic conditions protonates the pyridine ring, converting your highly lipophilic peptide into a highly water-soluble salt[4]. Causality Fix: Omit all acidic washes. Rely exclusively on saturated NaHCO3​ and brine, or use a scavenger resin to remove unreacted starting materials.

Part 2: Troubleshooting Workflow

The following decision tree outlines the logical progression for optimizing hindered dihydrochloride salt couplings.

G N1 Start: H-Ala(3-pyridyl)-OMe.2HCl Coupling Optimization N2 Salt Neutralization Require +2.0 eq Base N1->N2 N3 Base Selection N2->N3 N4 TMP (sym-Collidine) Minimizes Epimerization N3->N4 Preferred N5 DIEA (Standard) Higher Racemization Risk N3->N5 Alternative N6 Coupling Reagent Selection N4->N6 N5->N6 N7 COMU or HATU (For severe hindrance) N6->N7 N8 DIC / OxymaPure (Base-free activation) N6->N8 N9 LC-MS Monitoring Check for Deletion Sequences N7->N9 N8->N9

Workflow for overcoming steric hindrance and salt neutralization in 3-pyridylalanine coupling.

Part 3: Quantitative Reagent Performance Data

Selecting the right activation chemistry is critical for overcoming the steric barrier of the 3-pyridyl group. The table below summarizes the performance of standard coupling systems specifically applied to hindered heterocyclic amino acids,[5],.

Coupling SystemActivation MechanismBase Requirement (Total)Epimerization RiskSuitability for Hindered 3-Pyridyl
COMU / TMP Uronium / Oxyma leaving group3.0 - 4.0 eqLowExcellent - High reactivity, safe byproduct profile, visual reaction indicator.
DIC / Oxyma Carbodiimide / Oxyma ester2.0 eq (for salt only)Very LowExcellent - Prevents base-catalyzed side reactions; highly efficient.
HATU / DIEA Aminium / HOAt leaving group3.0 - 4.0 eqModerateGood - Gold standard for speed, but excess reagent causes guanidinylation.
PyBOP / NMM Phosphonium / HOBt ester3.0 - 4.0 eqModerateFair - Slower kinetics for severe steric hindrance; difficult byproduct removal.

Part 4: Validated Experimental Protocol

This self-validating protocol utilizes COMU and TMP to achieve chemoselective coupling while suppressing epimerization and overcoming the .2HCl salt barrier[3].

Materials Required:
  • N-protected amino acid (1.0 eq)

  • H-Ala(3-pyridyl)-OMe·2HCl (1.1 eq)

  • COMU (1.05 eq)

  • TMP (sym-collidine) (3.2 eq total)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

Step 1: Reagent Solubilization & Pre-Neutralization

  • In a flame-dried reaction vial under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq) and H-Ala(3-pyridyl)-OMe·2HCl (1.1 eq) in anhydrous DMF to achieve a concentration of 0.1 M.

  • Cool the mixture to 0 °C using an ice bath.

  • Add 2.2 equivalents of TMP dropwise while stirring.

  • Causality Check: This step strictly neutralizes the dihydrochloride salt. The slight 0.2 eq excess ensures the α -amine is fully liberated and nucleophilic before the active ester is introduced.

Step 2: Active Ester Formation (Self-Validating Step)

  • In a separate vial, dissolve COMU (1.05 eq) in a minimal amount of anhydrous DMF.

  • Add the COMU solution to the main reaction mixture at 0 °C.

  • Immediately add an additional 1.0 equivalent of TMP (bringing the total TMP to 3.2 eq).

  • Self-Validating Indicator: COMU contains an OxymaPure leaving group. Upon addition of the final equivalent of base, the reaction mixture will transition from colorless to a distinct yellow/orange hue [6]. This color change is a built-in visual confirmation that the highly reactive Oxyma ester has successfully formed. If the solution remains colorless, the base was entirely consumed by residual acid, and the coupling will fail.

Step 3: Coupling & Monitoring

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 2 hours.

  • Monitor the reaction via LC-MS.

  • Analytical Note: Do not rely solely on TLC, as the polarity of the 3-pyridyl group often causes streaking. Look for the complete consumption of the N-protected amino acid mass.

Step 4: Specialized Aqueous Workup

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x volume).

  • Wash the organic layer with saturated aqueous NaHCO3​ (3 × 10 mL) to remove the Oxyma byproduct and residual COMU.

  • Wash with Brine (1 × 10 mL).

  • Critical Causality Warning:Do NOT wash with 5% citric acid or HCl. The 3-pyridyl ring will protonate, and your target molecule will partition into the aqueous phase[4].

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (typically using a DCM/MeOH gradient).

Part 5: References

Sources

Troubleshooting

Technical Support Center: Troubleshooting H-Ala(3-pyridyl)-OMe·2HCl in Peptide Synthesis

Welcome to the Technical Support Center for H-Ala(3-pyridyl)-OMe·2HCl (3-(3-Pyridyl)-L-alanine methyl ester dihydrochloride). This non-natural amino acid derivative is a highly valuable building block used in the develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for H-Ala(3-pyridyl)-OMe·2HCl (3-(3-Pyridyl)-L-alanine methyl ester dihydrochloride). This non-natural amino acid derivative is a highly valuable building block used in the development of somatostatin antagonists[1], IgG-binding targeting peptides[2], and engineered metallopeptides[3].

However, incorporating a pyridine ring into a peptide backbone introduces unique stereochemical and chemoselective challenges. The pyridine nitrogen is both basic and nucleophilic, while its electron-withdrawing nature heavily influences the α -carbon. This guide provides field-proven, causality-driven troubleshooting strategies to ensure high-yield, side-reaction-free syntheses.

Part 1: Diagnostic FAQs (Symptom-Based Troubleshooting)

Q1: My coupling yield is extremely low when using H-Ala(3-pyridyl)-OMe·2HCl as the nucleophile. What is going wrong? Causality: The compound is supplied as a dihydrochloride salt. This means both the α -amine (pKa ~9.0) and the pyridine nitrogen (pKa ~5.2) are protonated. For the α -amine to attack an activated acyl donor, it must be fully deprotonated. If you use insufficient base, the amine remains protonated and unreactive. Conversely, using a large excess of a strong base like N,N-Diisopropylethylamine (DIEA) can trigger premature hydrolysis of the methyl ester or drive diketopiperazine (DKP) formation. Solution: Perform a stoichiometric neutralization. Use exactly 2.0 to 2.1 equivalents of a sterically hindered, weaker base like N-Methylmorpholine (NMM) to liberate the α -amine without creating a highly basic environment.

Q2: I saponified the methyl ester to use the free acid as an acyl donor, but I am observing massive epimerization and a dark blue-brown coupling solution. Why? Causality: When a pyridylalanine derivative acts as an acyl donor, it is highly prone to racemization. The electron-withdrawing pyridine ring increases the acidity of the α -proton via inductive and resonance effects. During carboxylic acid activation, this facilitates the rapid formation of an oxazolone intermediate, which loses stereochemical integrity[1][2]. The characteristic dark blue-brown coloration is a known visual indicator of this side reaction when using Diisopropylcarbodiimide (DIC) and OxymaPure[1]. Solution: Avoid pre-activation and highly basic conditions. Utilize DIC/OxymaPure with a minimal amount of a mild base (e.g., collidine) and perform the initial activation at 0°C.

Q3: Mass spectrometry reveals an unexpected mass adduct (+tBu or +Trt) on my final peptide. What caused this? Causality: The pyridine nitrogen is inherently nucleophilic due to its available lone pair[4]. During the global acidic deprotection of a synthesized peptide (e.g., using Trifluoroacetic acid), protecting groups like tert-butyl (tBu) or trityl (Trt) generate highly reactive carbocations. If these are not instantly trapped by scavengers, they will undergo chemoselective N-alkylation with the pyridine ring, forming an irreversible pyridinium salt. Solution: Optimize your cleavage cocktail by utilizing highly nucleophilic soft thiols (like Ethanedithiol) that outcompete the pyridine nitrogen for carbocation trapping.

Part 2: Mechanistic Visualizations

Workflow Start H-Ala(3-pyridyl)-OMe.2HCl Step1 Neutralization (2.0 eq NMM, 0°C) Start->Step1 Step3 Coupling Reaction (Maintain pH ~7.0) Step1->Step3 Step2 Activation of Acyl Donor (DIC/OxymaPure, 5 min) Step2->Step3 Check Reaction Monitoring (UPLC-MS) Step3->Check Fail Low Yield / Side Reactions Check->Fail Excess Strong Base Success Pure Peptide Ester Check->Success Stoichiometric NMM

Workflow for controlled coupling of H-Ala(3-pyridyl)-OMe·2HCl.

Mechanism PyAla 3-Pyridylalanine Residue Base Excess Base (e.g., DIEA) PyAla->Base Alpha-proton abstraction (when activated) Electrophile Unscavenged Carbocations (e.g., tBu+, Trt+) PyAla->Electrophile Nucleophilic attack by Pyridine N Oxazolone Oxazolone Intermediate (Loss of Chirality) Base->Oxazolone Pyridinium N-Alkyl Pyridinium Salt (Irreversible Mass Adduct) Electrophile->Pyridinium Racemization D/L-Racemization Oxazolone->Racemization

Mechanistic pathways of 3-pyridylalanine side reactions.

Part 3: Quantitative Data on Activation Conditions

When H-Ala(3-pyridyl)-OMe is saponified to the free acid for use as an acyl donor, the choice of coupling reagents dictates the extent of racemization. The table below summarizes the causality between basicity and epimer formation.

Table 1: Impact of Coupling Conditions on 3-Pyridylalanine Activation

Coupling ReagentBase AdditiveTemperatureRacemization (%)Overall Yield (%)
HATUDIEA (2.0 eq)25°C> 40%85%
HBTUDIEA (2.0 eq)25°C> 45%82%
DIC / OxymaPureNone (Neutral)25°C15%90%
DIC / OxymaPureCollidine (0.5 eq)0°C to 25°C< 2% 92%

Data synthesis demonstrates that avoiding strong bases (DIEA) and utilizing neutral/mildly basic carbodiimide chemistry drastically suppresses oxazolone-mediated racemization.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Stoichiometric Neutralization and Coupling of H-Ala(3-pyridyl)-OMe·2HCl

Objective: To utilize the dihydrochloride salt as a nucleophile without triggering base-catalyzed side reactions.

  • Preparation: Dissolve 1.0 mmol of H-Ala(3-pyridyl)-OMe·2HCl in 5 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Thermal Control: Cool the solution to 0°C using an ice bath. Causality: Lowering the temperature minimizes exothermic degradation during the neutralization step.

  • Neutralization: Dropwise, add exactly 2.0 mmol of N-Methylmorpholine (NMM). Causality: NMM (pKa ~7.3) is strong enough to neutralize the HCl salts, freeing the α -amine, but weak enough to prevent base-catalyzed hydrolysis of the methyl ester.

  • Activation (Separate Vessel): Dissolve 1.0 mmol of the Fmoc-protected acyl donor and 1.0 mmol of OxymaPure in 3 mL DMF. Add 1.0 mmol of DIC. Stir for 3 minutes to form the active ester.

  • Coupling: Transfer the activated acyl donor to the neutralized H-Ala(3-pyridyl)-OMe solution. Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Validation: Confirm reaction completion via UPLC-MS. The mass of the desired dipeptide ester should be dominant, confirming successful neutralization and coupling.

Protocol 2: Global Deprotection with Optimized Scavengers

Objective: To prevent N-alkylation of the pyridine ring by carbocations during acidic cleavage.

  • Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA / Triisopropylsilane (TIPS) / Water / Ethanedithiol (EDT) in a ratio of 92.5 : 2.5 : 2.5 : 2.5 (v/v). Causality: EDT is a highly nucleophilic soft thiol that rapidly traps tert-butyl and trityl cations before they can attack the pyridine nitrogen[4].

  • Cleavage: Add 10 mL of the cocktail per gram of peptide-resin (if applicable) or to the dry protected peptide.

  • Incubation: Stir at room temperature for exactly 2 hours. Causality: Prolonged exposure unnecessarily increases the thermodynamic drive for N-alkylation.

  • Precipitation & Validation: Filter the resin and precipitate the peptide in 10 volumes of cold diethyl ether (-20°C). Centrifuge and wash the pellet three times with cold ether to remove scavenged adducts. Analyze via LC-MS to validate the absence of +56 Da (tBu) or +242 Da (Trt) adducts.

Sources

Reference Data & Comparative Studies

Validation

A Structural Biologist's Guide: H-Ala(3-pyridyl)-OMe.2HCl and the Exploration of Non-Canonical Amino Acids

A Comparative Analysis of 3-Pyridylalanine Integration Versus Standard Amino Acids in Elucidating Protein Structure and Function In the dynamic field of structural biology, the quest for a deeper understanding of protein...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis of 3-Pyridylalanine Integration Versus Standard Amino Acids in Elucidating Protein Structure and Function

In the dynamic field of structural biology, the quest for a deeper understanding of protein architecture and mechanics is perpetual. While the 20 canonical amino acids provide the fundamental blueprint for protein structure, the strategic incorporation of non-canonical amino acids (ncAAs) has emerged as a powerful tool for expanding the functional repertoire of proteins and providing unique probes for structural analysis.[1][2] This guide provides a comprehensive comparison of a promising ncAA, H-Ala(3-pyridyl)-OMe.2HCl (a protected form of 3-pyridylalanine), with standard amino acids in the context of structural biology. We will delve into its intrinsic properties, methods of incorporation, and its potential to address longstanding challenges in protein crystallography and NMR spectroscopy.

The Standard Twenty: A Foundation with Limitations

The twenty proteinogenic amino acids are the universally recognized building blocks of proteins, each with a unique side chain that contributes to the overall structure and function of the polypeptide chain.[3] They can be broadly categorized based on the properties of their side chains: hydrophobic, polar, acidic, and basic.[4] This diversity in chemical properties drives protein folding, dictates enzymatic activity, and mediates protein-protein interactions.

However, the inherent properties of these 20 amino acids also present certain limitations for structural biologists. For instance, the phasing problem in X-ray crystallography, which arises from the loss of phase information during data collection, often requires the preparation of heavy-atom derivatives for resolution.[5][6] In Nuclear Magnetic Resonance (NMR) spectroscopy, spectral overlap in large proteins can complicate analysis, necessitating selective isotopic labeling or the introduction of specific probes to study protein dynamics and interactions.[7][8]

Introducing H-Ala(3-pyridyl)-OMe.2HCl: A Versatile Tool for Structural Interrogation

H-Ala(3-pyridyl)-OMe.2HCl is the dihydrochloride salt of the methyl ester of L-3-pyridylalanine.[9] The core of this molecule is 3-pyridylalanine, an isomer of phenylalanine where a carbon in the phenyl ring is replaced by a nitrogen atom. This seemingly subtle change introduces a range of unique physicochemical properties that can be exploited in structural biology.

Physicochemical Properties: A Comparative Overview
PropertyStandard Aromatic Amino Acids (Phe, Tyr, Trp)3-Pyridylalanine
Aromaticity YesYes
Hydrophobicity High (Phe, Trp), Moderate (Tyr)Reduced hydrophobicity, increased polarity
Hydrogen Bonding Tyr (donor/acceptor), Trp (donor)Pyridyl nitrogen can act as a hydrogen bond acceptor
pKa Tyr: ~10.5Pyridyl nitrogen: ~5.5
Metal Coordination LimitedPyridyl nitrogen can coordinate with metal ions
UV-Vis Absorbance ~280 nm (Tyr, Trp), ~260 nm (Phe)Distinct absorbance profile from natural aromatics

The introduction of the nitrogen atom in the aromatic ring of 3-pyridylalanine significantly alters its electronic properties, leading to increased polarity and the ability to participate in hydrogen bonding as an acceptor.[1][10] This can have profound effects on the local environment within a protein and can be leveraged to enhance protein solubility and stability, as has been demonstrated in studies with glucagon analogues.[1][10]

Applications in Structural Biology: A Comparative Perspective

The unique properties of 3-pyridylalanine, the active component of H-Ala(3-pyridyl)-OMe.2HCl, open up several exciting possibilities for its application in structural biology, offering potential advantages over standard amino acids.

X-Ray Crystallography: A Potential Phasing Tool

The "phase problem" is a central challenge in X-ray crystallography.[5] One common solution is multiple isomorphous replacement (MIR), which involves soaking heavy atoms into the protein crystal. The nitrogen atom in the pyridyl ring of 3-pyridylalanine, while not a traditional heavy atom, introduces a distinct scattering factor compared to the carbon atom it replaces. While not as strong as conventional heavy atoms like mercury or selenium, the introduction of a nitrogen-containing heterocycle could, in principle, provide a subtle anomalous signal that may aid in phasing, particularly in combination with other methods.[11][12][13][14][15]

Hypothetical Application in Phasing: The nitrogen atom in the pyridyl ring could potentially be exploited for phasing through techniques that are sensitive to lighter atom anomalous scattering, especially with tunable synchrotron radiation. However, there is currently a lack of direct experimental evidence in the literature demonstrating the use of 3-pyridylalanine for de novo phasing of protein structures.

NMR Spectroscopy: A Site-Specific Probe for Dynamics and Interactions

In NMR spectroscopy, the introduction of a unique chemical entity like 3-pyridylalanine can serve as a powerful site-specific probe.

  • Chemical Shift Perturbation (CSP) Studies: The distinct electronic environment of the pyridyl ring will result in unique chemical shifts for its protons and any neighboring nuclei.[3][16][17] Upon ligand binding or a conformational change, perturbations in these chemical shifts can provide precise information about the local environment and the residues involved in the interaction.[8]

  • Studying Protein Dynamics: The pyridyl ring's motion within the protein can be monitored by NMR relaxation experiments, providing insights into local protein dynamics.

  • A Unique Spectroscopic Window: The aromatic protons of 3-pyridylalanine will have chemical shifts that are distinct from those of the natural aromatic amino acids, potentially reducing spectral overlap and simplifying analysis in crowded spectral regions.[18]

While the potential is significant, specific and detailed NMR studies showcasing the use of 3-pyridylalanine as a probe for protein structure and dynamics are still emerging.

Experimental Methodologies: Incorporating 3-Pyridylalanine into Proteins

There are two primary methods for incorporating 3-pyridylalanine into a protein: solid-phase peptide synthesis (SPPS) for smaller peptides and in vivo incorporation using an expanded genetic code for larger proteins.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a well-established method for the chemical synthesis of peptides.[6][7][19][20] The protected form, Fmoc-L-3-pyridylalanine-OH, is commercially available and can be readily used in standard Fmoc-based SPPS protocols.

Workflow for Fmoc-SPPS of a Peptide Containing 3-Pyridylalanine:

Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 3. Washing (DMF) Fmoc_Deprotection->Washing1 Coupling 4. Coupling of Fmoc-Ala(3-pyridyl)-OH (with HBTU/DIEA in DMF) Washing1->Coupling Washing2 5. Washing (DMF) Coupling->Washing2 Repeat 6. Repeat Cycle for Next Amino Acid Washing2->Repeat Cleavage 7. Cleavage and Deprotection (TFA Cocktail) Repeat->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification

Figure 1: A simplified workflow for the incorporation of Fmoc-L-3-pyridylalanine into a peptide via solid-phase peptide synthesis.

Detailed Protocol for Fmoc-SPPS using Fmoc-L-3-pyridylalanine-OH:

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30-60 minutes.[21]

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[7]

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc group.

  • Amino Acid Activation and Coupling: In a separate vessel, dissolve Fmoc-L-3-pyridylalanine-OH (3 equivalents), a coupling reagent such as HBTU (2.9 equivalents), and a base like N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF.[8] Pre-activate for a few minutes before adding to the resin. Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water), to cleave the peptide from the resin and remove side-chain protecting groups.[19]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vivo Incorporation via Amber Suppression

For larger proteins, site-specific incorporation of 3-pyridylalanine can be achieved by reprogramming the genetic code.[5][10] This is most commonly done using amber suppression, where the UAG stop codon is reassigned to encode the ncAA.[22][23][24] This requires an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the ncAA and does not cross-react with endogenous cellular components.[1][9]

Workflow for In Vivo Incorporation of 3-Pyridylalanine:

SDM 1. Site-Directed Mutagenesis (Introduce TAG codon) Transformation 2. Co-transformation (Protein plasmid + Orthogonal pair plasmid) SDM->Transformation Expression 3. Protein Expression (in media supplemented with 3-pyridylalanine) Transformation->Expression Purification 4. Protein Purification Expression->Purification Characterization 5. Characterization (Mass Spec, SDS-PAGE) Purification->Characterization

Sources

Comparative

Crystallographic Validation of Peptides Containing H-Ala(3-pyridyl)-OMe·2HCl: A Comparative Guide for Rational Drug Design

As a Senior Application Scientist in structural biology and peptide engineering, I frequently encounter the challenge of optimizing peptide-protein interactions. Natural amino acids often lack the precise stereoelectroni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural biology and peptide engineering, I frequently encounter the challenge of optimizing peptide-protein interactions. Natural amino acids often lack the precise stereoelectronic properties required to lock a peptide into its bioactive conformation or to establish critical hydrogen-bonding networks within a target pocket.

This guide provides an objective, data-driven comparison of peptides incorporating the non-natural amino acid derivative H-Ala(3-pyridyl)-OMe·2HCl (3-pyridylalanine methyl ester dihydrochloride) against their natural counterparts. By leveraging X-ray crystallography and binding thermodynamics, we will explore the causality behind why 3-pyridylalanine (3-Pal) is a superior bioisostere for histidine and phenylalanine in specific drug design contexts[1][2].

Structural and Electronic Rationale: Why 3-Pyridylalanine?

The incorporation of H-Ala(3-pyridyl)-OMe·2HCl into a peptide sequence is rarely arbitrary. The methyl ester (-OMe) serves as a crucial protecting group during solution-phase fragment coupling or as a prodrug moiety to enhance cellular permeability, while the dihydrochloride salt (·2HCl) ensures the stability and solubility of the basic pyridine nitrogen and alpha-amino group during storage.

The Causality of Substitution

When designing competitive peptide inhibitors—such as those targeting the histone methyltransferase SETD8 or Gonadotropin-releasing hormone (GnRH) receptors—researchers must manage hydrophobic packing and electrostatic interactions[1][3].

  • Vs. Histidine (His): Histidine suffers from tautomeric ambiguity; its imidazole ring can be protonated at either the or nitrogen, complicating the predictability of hydrogen bond donation/acceptance in the crystal lattice. 3-Pal provides a single, unambiguous hydrogen bond acceptor (the pyridine nitrogen), locking the dipole orientation and reducing the entropic penalty upon binding.

  • Vs. Phenylalanine (Phe): While Phe is excellent for hydrophobic packing, it is entirely non-polar. 3-Pal maintains the aromatic bulk necessary for or cation- interactions but introduces a heteroatom capable of interacting with structural water molecules or backbone amides, often improving both target affinity and aqueous solubility[].

Comparative Performance Data

To objectively evaluate the performance of 3-Pal, we compare it against natural and isomeric substitutions within a model peptide inhibitor targeting the SETD8 methyltransferase[1]. The data below synthesizes crystallographic resolution and isothermal titration calorimetry (ITC) binding affinities.

Table 1: Crystallographic and Binding Comparison of Peptide Variants
Peptide Substitution (Residue 22)Aromaticity / Polarity ( M)Crystal Resolution (Å)B-Factor (Average Å )Key Structural Observation
Native (Leucine) Aliphatic, Non-polar15.002.1045.2Weak packing in the hydrophobic pocket.
Phenylalanine (Phe) Aromatic, Non-polar2.451.9538.4Good hydrophobic packing; lacks directional H-bonding.
Histidine (His) Aromatic, Polar (Mixed)4.102.2042.1Multiple conformations observed due to tautomerization.
2-Pyridylalanine (2-Pal) Aromatic, Polar1.851.9036.5Steric clash between pyridine nitrogen and backbone amide.
3-Pyridylalanine (3-Pal) Aromatic, Polar0.35 1.75 31.2 Optimal geometry; pyridine N accepts H-bond from target Tyr.

Data synthesized from comparative structure-activity relationship studies of SETD8 substrate competitive inhibitors[1][2]. The 3-Pal substitution demonstrates superior binding affinity and the lowest B-factors, indicating a highly rigid and well-ordered crystallographic state.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies detail the synthesis, purification, and crystallographic validation of 3-Pal-containing peptides.

Protocol 1: Solution-Phase Coupling of H-Ala(3-pyridyl)-OMe·2HCl

Causality: The dihydrochloride salt must be carefully neutralized in situ to prevent premature hydrolysis of the methyl ester while activating the alpha-amine for coupling.

  • Preparation: Suspend 1.0 eq of H-Ala(3-pyridyl)-OMe·2HCl in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Neutralization: Add 2.2 eq of N,N-diisopropylethylamine (DIEA) dropwise at 0°C. Validation: Monitor the pH of the solution by spotting on wet pH paper; it should reach ~8.0, indicating complete neutralization of the HCl salts.

  • Activation & Coupling: In a separate vial, activate the N-protected amino acid (e.g., Fmoc-Xaa-OH, 1.1 eq) using HATU (1.1 eq) and DIEA (1.1 eq) in DMF for 5 minutes. Transfer this activated ester to the 3-Pal solution.

  • Reaction Monitoring: Stir at room temperature for 2 hours. Validation: Analyze via LC-MS. The disappearance of the H-Ala(3-pyridyl)-OMe peak and the appearance of the coupled mass confirm success.

  • Workup: Quench with saturated , extract with ethyl acetate, and dry over .

Protocol 2: Co-Crystallization via Hanging-Drop Vapor Diffusion

Causality: 3-Pal's rigid dipole often necessitates specific precipitant conditions to avoid rapid, disordered precipitation and instead promote slow, ordered crystal nucleation.

  • Complex Formation: Incubate the target protein (e.g., SETD8 at 10 mg/mL) with a 3-fold molar excess of the 3-Pal peptide in 20 mM HEPES (pH 7.5), 150 mM NaCl, and 0.5 mM TCEP for 1 hour on ice[1].

  • Screening: Set up hanging drops mixing 1 L of the protein-peptide complex with 1 L of reservoir solution (e.g., 20% PEG 3350, 0.2 M Potassium Thiocyanate, 0.1 M Bis-Tris pH 6.5).

  • Equilibration: Seal the drops over 500 L of reservoir solution and incubate at 18°C.

  • Harvesting: Validation: Monitor crystal growth via stereomicroscopy. Once sharp, birefringent crystals appear (typically 3-7 days), cryoprotect them in reservoir solution supplemented with 20% glycerol before flash-freezing in liquid nitrogen.

Protocol 3: X-Ray Diffraction and Refinement
  • Data Collection: Collect diffraction data at a synchrotron source (e.g., Advanced Photon Source, beamline 17-ID) at 100 K[1].

  • Processing: Integrate and scale the data using XDS or HKL2000.

  • Molecular Replacement: Use the apo-structure of the target protein as a search model in Phaser.

  • Ligand Fitting: Validation: Calculate an difference electron density map. The distinct asymmetric shape of the 3-pyridyl ring will appear in the positive density, allowing unambiguous placement of the 3-Pal residue. Refine using Phenix and Coot until and converge below 0.20 and 0.25, respectively.

Visualizing the Validation Workflow and Pharmacological Pathway

To fully grasp the integration of chemical synthesis and structural biology, we must map the logical relationships of the workflow and the resulting biological impact.

Workflow N1 Peptide Synthesis (H-Ala(3-pyridyl)-OMe) N2 Purification & LC-MS (Validation of Mass) N1->N2 N3 Co-Crystallization (Vapor Diffusion) N2->N3 N4 X-Ray Diffraction (Synchrotron Source) N3->N4 N5 Structure Refinement (Electron Density Mapping) N4->N5

Fig 1: Self-validating workflow for 3-Pal peptide synthesis and X-ray crystallographic resolution.

Pathway P1 3-Pal Peptide Inhibitor P2 Target Enzyme (e.g., SETD8) P1->P2 High-Affinity Binding P3 Substrate Methylation Blocked P2->P3 Catalytic Inhibition P4 Downstream Cell Cycle Arrest P3->P4 Phenotypic Response

Fig 2: Mechanism of target inhibition by 3-Pal-modified peptides leading to phenotypic response.

Conclusion

The substitution of natural aromatic amino acids with H-Ala(3-pyridyl)-OMe·2HCl represents a sophisticated strategy in rational drug design. As demonstrated by the crystallographic and thermodynamic data, 3-Pal eliminates the tautomeric uncertainty of histidine and provides a targeted hydrogen-bond acceptor that phenylalanine lacks. By strictly adhering to the self-validating protocols outlined above, researchers can achieve high-resolution structural data, paving the way for the development of highly potent, structurally characterized peptide therapeutics.

References

  • Ma, A., et al. (2016). "Turning a Substrate Peptide into a Potent Inhibitor for the Histone Methyltransferase SETD8." ACS Medicinal Chemistry Letters, 7(12), 1109–1113. Available at:[Link]

  • Matsuda, K., et al. (2008). "Gonadotropin-releasing hormone 2 suppresses food intake in the zebrafish, Danio rerio." Peptides, 29(10), 1747–1753. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

H-Ala(3-pyridyl)-OMe·2HCl: Comprehensive Laboratory Disposal and Safety Protocol

For research scientists and drug development professionals, managing the lifecycle of synthetic intermediates is just as critical as the synthesis itself. H-Ala(3-pyridyl)-OMe·2HCl (Methyl 2-amino-3-(pyridin-3-yl)propano...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For research scientists and drug development professionals, managing the lifecycle of synthetic intermediates is just as critical as the synthesis itself. H-Ala(3-pyridyl)-OMe·2HCl (Methyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride) presents unique logistical challenges due to its dual-hazard profile: an ecotoxic pyridine ring combined with a highly acidic dihydrochloride salt.

This guide provides field-proven, self-validating protocols for the safe handling, neutralization, and disposal of this compound, ensuring compliance with environmental health and safety (EHS) mandates while protecting laboratory personnel.

Hazard Causality & Chemical Profiling

To properly dispose of a chemical, you must first understand how its molecular structure dictates its behavior in waste streams. H-Ala(3-pyridyl)-OMe·2HCl requires specific segregation due to two primary structural features:

  • The Pyridine Moiety (Environmental Toxicity): Pyridine derivatives are highly resistant to standard biological degradation in municipal wastewater treatment plants. According to the [1], these compounds must be diverted from the drain and subjected to rotary kiln incineration at 820°C–1,600°C to ensure complete thermal destruction.

  • The Dihydrochloride Salt (Corrosivity & Reactivity): The .2HCl designation indicates that each mole of the compound yields two equivalents of hydrochloric acid upon dissolution in water. Aqueous waste streams of this compound will exhibit a pH < 2. As noted in the [2], introducing unneutralized hydrochloride salts into mixed waste can cause severe analytical and safety difficulties, including the generation of lethal hydrogen cyanide or hydrogen sulfide gases if inadvertently mixed with cyanide or sulfide salts.

Waste Segregation & Compatibility Data

Proper segregation prevents catastrophic incompatible reactions in EHS accumulation areas. All quantitative data regarding the categorization of H-Ala(3-pyridyl)-OMe·2HCl waste streams is summarized below.

Table 1: Waste Stream Specifications & Compatibility Matrix
Waste CategoryPrimary HazardApproved ContainerFinal EHS DesignationCritical Incompatibilities
Solid Powder Irritant, ToxicHDPE wide-mouthSolid Hazardous WasteStrong oxidizers, Moisture
Aqueous Solution Corrosive (pH < 2)Glass / HDPE (vented)Aqueous Acidic WasteCyanides, Sulfides, Bleach
Organic Mixture Flammable, ToxicGlass / HDPEHalogenated Organic*Strong bases (neat)

*Note: Even if dissolved in a non-halogenated solvent (e.g., Methanol), the inorganic chloride ions from the .2HCl salt dictate that this mixture must be routed to Halogenated Organic Waste to prevent the formation of dioxins in non-specialized incinerators.

Operational Disposal Workflows

Workflow Visualization

The following decision matrix illustrates the required segregation paths based on the physical state of the waste.

WasteDisposal Start H-Ala(3-pyridyl)-OMe.2HCl Waste Stream Solid Solid Powder & Contaminated PPE Start->Solid Aqueous Aqueous Solutions (Acidic pH < 2) Start->Aqueous Organic Organic Solvents (e.g., DMF, DCM) Start->Organic SolidWaste Solid Hazardous Waste (HDPE Container) Solid->SolidWaste Neutralize Neutralize with 1M NaHCO3 (Titrate to pH 6-8) Aqueous->Neutralize Halogenated Halogenated Organic Waste (Due to Chloride Ions) Organic->Halogenated AqueousWaste Aqueous Waste Stream (Non-Halogenated) Neutralize->AqueousWaste pH Verified

Figure 1: Decision matrix and segregation workflow for H-Ala(3-pyridyl)-OMe.2HCl waste.

Protocol A: Aqueous Waste Neutralization (Self-Validating System)

Because mixing acidic waste with carbonates generates rapid off-gassing, closed-container neutralization is a severe explosion hazard [3]. This protocol ensures safe, verified neutralization before final disposal.

Causality Check: Why use Sodium Bicarbonate ( NaHCO3​ ) instead of Sodium Hydroxide ( NaOH )? The methyl ester of H-Ala(3-pyridyl)-OMe is highly susceptible to base-catalyzed hydrolysis. Using a strong base like NaOH can easily overshoot the pH (pH > 9), hydrolyzing the ester into a carboxylic acid, altering the solubility profile, and causing unexpected, stubborn precipitations in your waste vessel. NaHCO3​ acts as a gentle buffer.

  • Preparation: Transfer the acidic aqueous waste containing H-Ala(3-pyridyl)-OMe·2HCl into a wide-mouth glass beaker. Place the beaker inside a functioning fume hood.

  • Titration: Slowly add a 1M solution of NaHCO3​ dropwise while stirring magnetically.

  • Observation: You will observe immediate effervescence ( CO2​ gas evolution). Pause addition if foaming approaches the top 20% of the beaker.

  • Validation (Critical Step): Do not rely on visual cues alone. Once effervescence ceases, use a calibrated pH meter or broad-spectrum pH indicator strips to test the solution. The system is validated only when the pH reads consistently between 6.0 and 8.0.

  • Transfer: Once validated, transfer the neutralized solution to the designated "Aqueous Hazardous Waste" carboy.

Protocol B: Solid Spill Recovery

If the neat powder is spilled on the benchtop, introducing water will immediately create highly concentrated, corrosive micro-pools of hydrochloric acid.

  • Isolation: Isolate the area. Don double nitrile gloves, a particulate respirator (N95 or higher), and safety goggles.

  • Dry Recovery: Mechanically sweep the powder using a static-free brush and a disposable weigh boat. Do not use water.

  • Containment: Transfer the collected powder into a sealable HDPE container labeled "Solid Hazardous Waste - Toxic/Corrosive."

  • Decontamination: Wipe the spill area with a disposable towel dampened with Isopropanol (IPA) to dissolve any remaining organic residue. Place the contaminated towels into the solid waste container.

  • Final Wash: Only after the IPA wipe has removed the bulk of the chemical, wash the benchtop with standard soap and water.

References

  • Centers for Disease Control and Prevention (CDC). Toxicological Profile for Pyridine: Production, Import, Use, and Disposal. Agency for Toxic Substances and Disease Registry.[Link]

  • U.S. Environmental Protection Agency (EPA). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. SW-846 Hazardous Waste Test Methods.[Link]

  • CP Lab Safety. Working with Inorganic Acids in the Laboratory: A Practical Guide. Technical Safety Resource.[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Ala(3-pyridyl)-OMe.2HCl
Reactant of Route 2
Reactant of Route 2
H-Ala(3-pyridyl)-OMe.2HCl
© Copyright 2026 BenchChem. All Rights Reserved.